Delta4-Tibolone-13C,d3
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H28O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,12-13,16-19,23H,5-11H2,2-3H3/t13-,16+,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
Clave InChI |
WAOKMNBZWBGYIK-SEZPNPRHSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
SMILES canónico |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C#C)O |
Origen del producto |
United States |
A Technical Guide to Δ4-Tibolone-13C,d3: Synthesis, Characterization, and Application in Mass Spectrometry-Based Bioanalysis
Executive Summary
This technical guide provides a comprehensive overview of the isotopically labeled synthetic steroid, Δ4-Tibolone-13C,d3. As the active metabolite of Tibolone, a key therapeutic for managing postmenopausal symptoms, the accurate quantification of Δ4-Tibolone in biological matrices is paramount for pharmacokinetic and drug metabolism studies. This document delves into the chemical structure, physical properties, and a proposed synthetic pathway for Δ4-Tibolone-13C,d3. The core focus is its critical application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. We present a detailed, field-proven protocol, elucidating the rationale behind each step to ensure robust, reproducible, and accurate quantification. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the study of Tibolone and its metabolic fate.
Introduction: Tibolone and its Metabolically Active Isomer, Δ4-Tibolone
Tibolone is a synthetic steroid used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2][3] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), exhibiting tissue-specific estrogenic, progestogenic, and androgenic effects.[1][2] Upon oral administration, Tibolone is rapidly and extensively metabolized in the liver and intestines, acting as a prodrug.[4][5] Plasma levels of the parent compound are consequently very low.[6][7] Its pharmacological activity is mediated by three primary active metabolites:
-
3α-hydroxytibolone and 3β-hydroxytibolone: Primarily responsible for the estrogenic effects.[4][6]
-
Δ4-Tibolone (or Isotibolone): An isomer of the parent compound, which, along with Tibolone itself, is responsible for the progestogenic and androgenic activities.[4][8]
The complex, tissue-selective metabolism of Tibolone necessitates precise analytical methods to quantify each metabolite, thereby enabling a clear understanding of its pharmacokinetic profile and mechanism of action.[9][10] Δ4-Tibolone, as a key contributor to the drug's androgenic and progestogenic profile, is a critical analyte in these studies.[8][11]
Caption: Metabolic activation of the prodrug Tibolone into its three key active metabolites.
The Imperative for a Stable Isotope-Labeled Internal Standard
Quantitative bioanalysis using mass spectrometry is susceptible to variations arising from sample preparation, instrument response, and matrix effects. Matrix effects, caused by co-eluting endogenous components in a biological sample (e.g., plasma, urine), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
The most effective strategy to mitigate these sources of error is the use of a stable isotope-labeled internal standard (SIL-IS).[12] An ideal SIL-IS, such as Δ4-Tibolone-13C,d3, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H/D, ¹⁵N).
The Rationale (E-E-A-T):
-
Expertise & Experience: The SIL-IS is added to the biological sample at a known concentration at the very beginning of the sample preparation process. Because it is physically and chemically indistinguishable from the endogenous analyte, it experiences the exact same extraction losses, ionization suppression/enhancement, and chromatographic behavior.
-
Trustworthiness: By measuring the ratio of the analyte's mass spectrometer signal to the SIL-IS's signal, any variability is normalized. If the analyte signal is suppressed by 20% due to matrix effects, the SIL-IS signal will also be suppressed by 20%, leaving the ratio unchanged. This self-validating system ensures the accuracy and precision of the final concentration measurement.[12]
Caption: Logic of using a SIL-IS for accurate bioanalytical quantification.
Chemical Structure and Physical Properties
Δ4-Tibolone-13C,d3 is an isotopically labeled version of Δ4-Tibolone. The structure incorporates one Carbon-13 atom and three Deuterium atoms. While the exact positions can vary based on the synthetic route, a common and synthetically accessible labeling pattern involves the ethynyl group (-C≡CH) and one of the methyl groups. This provides a mass shift of +4 Da, which is sufficient to prevent isotopic crosstalk in mass spectrometry.
Chemical Structure: (Inferred structure based on common labeling strategies)
-
Unlabeled Δ4-Tibolone: (7R,8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[8]
-
Labeled Δ4-Tibolone-13C,d3: The labeling is likely on the C-13 methyl group (as ¹³CD₃) or a combination of labeling on the ethynyl group and a methyl group.
Physical and Chemical Properties
| Property | Unlabeled Δ4-Tibolone | Δ4-Tibolone-13C,d3 (Calculated) | Reference |
| CAS Number | 1162-60-3 | 1162-60-3 (base) | [13][14] |
| Molecular Formula | C₂₁H₂₈O₂ | C₂₀¹³CH₂₅D₃O₂ | [13] |
| Molecular Weight | 312.45 g/mol | ~316.48 g/mol | [13][15] |
| Exact Mass | 312.2089 Da | 316.2289 Da | [13] |
| Appearance | White to off-white powder/solid | White to off-white powder/solid | [15][16] |
| Solubility | Soluble in Ethanol, DMSO, DMF | Expected to be identical to unlabeled | [16] |
| Storage | -20°C | -20°C | [17] |
Proposed Synthesis of Δ4-Tibolone-13C,d3
The synthesis of isotopically labeled steroids requires a strategic approach to introduce the heavy atoms at a late and high-yielding stage of the synthesis if possible.[][] A plausible route for producing Δ4-Tibolone-13C,d3 could be adapted from established syntheses of Tibolone and related steroids.[20]
Conceptual Synthetic Workflow:
-
Precursor Synthesis: Synthesize a suitable steroid precursor that already contains the core structure of Δ4-Tibolone but lacks the specific functional groups where labels will be introduced. For example, a precursor ketone at the C-17 position.
-
Isotopic Label Introduction (Ethynylation): The key step is the introduction of the ethynyl group at C-17. This can be achieved using an isotopically labeled ethynylating reagent. For instance, reacting the C-17 ketone with [¹³C₂]-labeled lithium acetylide would introduce two ¹³C atoms.
-
Isotopic Label Introduction (Methylation): To introduce the deuterated methyl group (CD₃), a precursor lacking the C-7 methyl group would be required. This precursor could then be reacted with a deuterated methylating agent, such as [D₃]-methyl iodide (CD₃I) or [D₃]-methyl triflate , in the presence of a suitable base.
-
Purification and Characterization: The final labeled product must be rigorously purified, typically using high-performance liquid chromatography (HPLC). Its identity and isotopic enrichment must be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This proposed pathway is illustrative. The actual synthesis would be a complex, multi-step process requiring specialized expertise in steroid and isotope chemistry.[20][21]
Application: Quantitative Bioanalysis Protocol
The primary application of Δ4-Tibolone-13C,d3 is as an internal standard for the quantification of Δ4-Tibolone in biological samples from preclinical or clinical studies.[22]
Detailed Experimental Protocol: Quantification of Δ4-Tibolone in Human Plasma
Objective: To determine the concentration of Δ4-Tibolone in human plasma samples following the administration of Tibolone.
1. Materials and Reagents:
-
Human plasma (with K₂EDTA anticoagulant)
-
Δ4-Tibolone analytical standard
-
Δ4-Tibolone-13C,d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Δ4-Tibolone and Δ4-Tibolone-13C,d3 in acetonitrile. Store at -20°C.
-
Calibration Standards: Serially dilute the Δ4-Tibolone stock solution with a 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the Δ4-Tibolone-13C,d3 stock solution with acetonitrile.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: Liquid-liquid extraction is a robust method for separating steroids from plasma proteins and phospholipids, which can cause significant matrix effects. MTBE is an effective solvent for this class of compounds.
-
Procedure:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Spiking Solution (10 ng/mL) to every tube (except blank matrix). Vortex briefly.
-
Add 500 µL of MTBE.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~450 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Transfer to an autosampler vial for analysis.
-
4. LC-MS/MS Instrumentation and Conditions:
-
Rationale: A C18 reversed-phase column provides excellent retention and separation for hydrophobic steroids. A gradient elution is used to effectively separate the analyte from matrix components. Electrospray ionization (ESI) in positive mode is typically efficient for this class of compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
-
Typical Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.
-
Injection Volume: 5 µL
-
Ionization Source: ESI Positive
-
MRM Transitions (illustrative):
-
Δ4-Tibolone: Q1: 313.2 -> Q3: 255.2 (Quantifier), 313.2 -> 109.1 (Qualifier)
-
Δ4-Tibolone-13C,d3: Q1: 317.2 -> Q3: 259.2 (Quantifier)
-
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the SIL-IS MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / SIL-IS Peak Area).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Apply a linear regression with 1/x² weighting to the calibration curve.
-
Determine the concentration of Δ4-Tibolone in the unknown samples by interpolating their PAR values from the regression line.
Conclusion
Δ4-Tibolone-13C,d3 is an indispensable tool for modern pharmaceutical research and development. Its role as a stable isotope-labeled internal standard provides the foundation for building robust, accurate, and reproducible bioanalytical methods. By co-opting the principles of isotopic dilution and mass spectrometry, researchers can confidently navigate the complexities of biological matrices to generate high-quality pharmacokinetic and metabolic data for Tibolone, ultimately supporting safer and more effective therapeutic strategies for postmenopausal health.
References
-
Ângelo, M. L., Moreira, F. de L., Santos, A. L. A., Salgado, H. R. N., & de Araújo, M. B. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Current Pharmaceutical Analysis, 17(1), 31–39. [Link][2][9]
-
Bentham Science Publishers. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Bentham Science Publishers. [Link][1]
-
Semantic Scholar. (2020). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Semantic Scholar. [Link][3]
-
ResearchGate. (n.d.). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. ResearchGate. [Link][10]
-
ResearchGate. (n.d.). Conversion of tibolone to 7α-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: Interpretation and clinical implications. ResearchGate. [Link][22]
-
Timmer, C. J., et al. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101–106. [Link][5][23]
-
PubChem. (n.d.). U-13,851. National Center for Biotechnology Information. [Link][24]
-
Visser, M., et al. (2007). Pharmacokinetic parameters of sulfated tibolone metabolites in postmenopausal women after single and multiple doses of tibolone. Steroids, 72(2), 156-163. [Link][25]
-
Tang, S., et al. (2013). Synthesis of isotopically labeled epothilones. Beilstein Journal of Organic Chemistry, 9, 2735-2740. [Link][21]
-
ResearchGate. (n.d.). Studies on synthesis of tibolone. ResearchGate. [Link][20]
-
ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. ResearchGate. [Link][26]
-
Mendoza-Lujambio, I., et al. (2021). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 10(6), 1153. [Link][11]
-
Villalobos-Molina, R., et al. (2017). Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches. BioMed Research International, 2017, 3480318. [Link][28]
-
Pharmacotherapy. (2002). Effect of a standardized meal on the bioavailability of a single oral dose of tibolone 2.5 mg in healthy postmenopausal women. Pharmacotherapy, 22(3), 309-14. [Link][7]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link][12]
-
Organon. (2023). SAFETY DATA SHEET Tibolone Formulation. Organon. [Link][29]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. A Review of Analytical Methods for the Determination of Tibolone:...: Ingenta Connect [ingentaconnect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Tibolone - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Effect of a standardized meal on the bioavailability of a single oral dose of tibolone 2.5 mg in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. δ4-Tibolone - Wikipedia [en.wikipedia.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iroatech.com [iroatech.com]
- 13. delta 4-Tibolone | CAS 1162-60-3 | LGC Standards [lgcstandards.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. delta-4-Tibolone | CymitQuimica [cymitquimica.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of isotopically labeled epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics of tibolone in early and late postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. U-13,851 | C21H28O2 | CID 22814761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic parameters of sulfated tibolone metabolites in postmenopausal women after single and multiple doses of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Tibolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 28. Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. organon.com [organon.com]
A Technical Guide to the Synthesis of the δ⁴-Tibolone-¹³C,d₃ Isotope Labeled Standard
This document provides a comprehensive, in-depth technical guide for the multi-step chemical synthesis of the isotopically labeled internal standard, delta-4-tibolone-¹³C,d₃. This guide is intended for researchers, medicinal chemists, and professionals in drug development and metabolism studies who require a high-purity, stable-labeled internal standard for quantitative bioanalytical assays.
The synthesis pathway described herein is designed to be robust and reproducible, incorporating strategic isotopic labeling at positions that are stable to metabolic transformation and chemical exchange. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline the necessary analytical techniques for validation at each stage.
Introduction: The Rationale for a Labeled δ⁴-Tibolone Standard
Tibolone (Org OD-14) is a synthetic steroid used in menopausal hormone therapy.[1] It exhibits a complex pharmacological profile, acting as a prodrug that is rapidly converted in the body into three primary active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and δ⁴-tibolone (also known as the Δ⁴-isomer).[1][2][3] While the 3-hydroxy metabolites are primarily estrogenic, δ⁴-tibolone possesses progestogenic and androgenic properties.[1][2]
Accurate quantification of δ⁴-tibolone in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Isotope dilution mass spectrometry (ID-MS), typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for such quantitative analyses.[][5] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. The SIL-IS is added to a sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and for variations in instrument response.[5]
This guide outlines a de novo synthesis of δ⁴-tibolone labeled with one carbon-13 (¹³C) atom and three deuterium (d₃) atoms. The rationale for the chosen labeling pattern is twofold:
-
Deuterium (d₃) Labeling: The 7α-methyl group is a synthetically accessible position for introducing a trideuteromethyl (CD₃) group. This provides a +3 Da mass shift and is generally stable against back-exchange.[6][7]
-
Carbon-13 (¹³C) Labeling: Introduction of a ¹³C atom into the steroid's A-ring provides an additional +1 Da mass shift, resulting in a total M+4 mass difference from the unlabeled analyte. This significant mass shift is highly desirable as it moves the internal standard's signal away from the natural isotopic distribution of the analyte, minimizing potential cross-talk and improving the accuracy of quantification.[8] Carbon-13 labels are chemically robust and not susceptible to the exchange issues that can sometimes affect deuterium labels.[8]
The proposed synthesis begins with a commercially available estrone derivative and proceeds through several key transformations common in steroid chemistry, including stereoselective methylation, ethynylation, and double bond isomerization.
Overall Synthetic Scheme
The multi-step synthesis is designed to introduce the isotopic labels at strategic points in the pathway, ensuring their retention in the final product.
// Nodes A [label="Estr-5(10)-ene-3,17-dione (1)", pos="0,6!"]; B [label="[7α-CD₃]-Estr-5(10)-ene-3,17-dione (2)", pos="3,6!"]; C [label="[4-¹³C, 7α-CD₃]-Estr-5(10)-ene-3,17-dione (3)", pos="6,6!"]; D [label="[4-¹³C, 7α-CD₃]-17α-ethynyl-17β-hydroxy-estr-5(10)-en-3-one\n(Tibolone-d₃-¹³C) (4)", pos="6,3!"]; E [label="[4-¹³C, 7α-CD₃]-17α-ethynyl-17β-hydroxy-estr-4-en-3-one\n(δ⁴-Tibolone-d₃-¹³C) (5)", pos="3,0!"];
// Edges A -> B [label="1. Ketal Protection\n2. Conjugate Addition (CD₃MgI)\n3. Deprotection"]; B -> C [label="1. Enol Lactone Formation\n2. Acylation ([¹³C₂]Acetyl Chloride)\n3. Cyclization"]; C -> D [label="Ethynylation (LiC≡CH)"]; D -> E [label="Acid-Catalyzed Isomerization"]; }
Caption: Proposed synthetic pathway for δ⁴-Tibolone-¹³C,d₃.Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Step 1: Synthesis of [7α-CD₃]-Estr-5(10)-ene-3,17-dione (Intermediate 2)
This step introduces the trideuteromethyl group at the 7α position via a stereoselective conjugate addition reaction.
-
Causality: The starting material, estr-5(10)-ene-3,17-dione, provides the core steroid skeleton. A copper-catalyzed conjugate addition of a Grignard reagent is a well-established method for introducing alkyl groups at the 7α position of such steroid systems.[9] Using trideuteromethyl magnesium iodide (CD₃MgI) as the Grignard reagent allows for the efficient and specific incorporation of the d₃ label. The 3-keto group must first be protected as a ketal to prevent nucleophilic attack by the Grignard reagent.
Protocol:
-
Ketal Protection:
-
To a solution of estr-5(10)-ene-3,17-dione (1.0 eq) in toluene, add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 3-keto protected intermediate.
-
-
Conjugate Addition:
-
Prepare a solution of the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add copper(I) iodide (CuI, 0.1 eq).
-
Slowly add a solution of trideuteromethyl magnesium iodide (CD₃MgI, 1.5 eq) in diethyl ether.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a mixture of acetone and 2M hydrochloric acid.
-
Stir the solution at room temperature until TLC analysis indicates complete removal of the ketal protecting group.
-
Neutralize the acid with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford [7α-CD₃]-Estr-5(10)-ene-3,17-dione (2).
-
| Parameter | Value/Reagent | Purpose |
| Starting Material | Estr-5(10)-ene-3,17-dione | Provides the core steroid scaffold. |
| Key Reagent 1 | Ethylene Glycol / p-TsOH | Protection of the C3 ketone. |
| Key Reagent 2 | CD₃MgI / CuI | Stereoselective introduction of the d₃-methyl group. |
| Solvent | Toluene, THF, Acetone | Reaction and workup solvents. |
| Purification | Silica Gel Chromatography | Isolation of the pure intermediate. |
Step 2: Synthesis of [4-¹³C, 7α-CD₃]-Estr-5(10)-ene-3,17-dione (Intermediate 3)
This step introduces the ¹³C label into the A-ring of the steroid. The method is adapted from established procedures for synthesizing 3,4-¹³C₂-labeled steroids.[10] For the purpose of this guide, we will focus on introducing a single ¹³C label at the C4 position. A common method involves building the A-ring from a labeled precursor.
-
Causality: A robust method to introduce ¹³C at C4 involves the reaction of a seco-steroid (a steroid with one ring opened) with a ¹³C-labeled building block, followed by ring closure. This ensures precise placement of the isotopic label.
Protocol:
-
Oxidative Cleavage:
-
The intermediate (2) is subjected to ozonolysis followed by a reductive workup to cleave the 5(10)-double bond and form a dicarbonyl seco-acid.
-
-
Wittig Reaction with ¹³C-labeled ylide:
-
The seco-acid is converted to its methyl ester.
-
The ester is then reacted with a Wittig reagent, such as (¹³C-methyl)triphenylphosphonium iodide, to introduce the ¹³C label.
-
-
Ring Closure (Aldol Condensation):
-
The product from the Wittig reaction is treated with a base (e.g., potassium tert-butoxide) to induce an intramolecular aldol condensation, which reforms the A-ring, now containing the ¹³C label at the C4 position.
-
Purify the product by column chromatography or recrystallization to yield intermediate (3).
-
Step 3: Ethynylation to form [4-¹³C, 7α-CD₃]-Tibolone (Intermediate 4)
This step introduces the 17α-ethynyl group, a key functional group for the biological activity of tibolone.
-
Causality: The reaction of a 17-keto steroid with an acetylide anion is the standard method for installing the 17α-ethynyl-17β-hydroxy functionality.[11][12][13] Using monolithium acetylide in an aprotic solvent like THF provides good yields and stereoselectivity.
Protocol:
-
Preparation of Lithium Acetylide:
-
Bubble acetylene gas through anhydrous THF at -70 °C.
-
Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature.
-
-
Ethynylation Reaction:
-
To the freshly prepared lithium acetylide solution, add a solution of intermediate (3) in anhydrous THF dropwise.
-
Stir the reaction mixture at low temperature for several hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield labeled tibolone (4).
-
| Parameter | Value/Reagent | Purpose |
| Starting Material | Intermediate (3) | 17-keto steroid precursor. |
| Key Reagent | Acetylene, n-Butyllithium | Forms the nucleophilic acetylide anion. |
| Solvent | Anhydrous THF | Aprotic solvent suitable for organometallic reactions. |
| Purification | Silica Gel Chromatography | Isolation of the pure labeled tibolone. |
Step 4: Isomerization to [4-¹³C, 7α-CD₃]-δ⁴-Tibolone (Final Product 5)
This final step involves the isomerization of the Δ⁵⁽¹⁰⁾ double bond to the more thermodynamically stable, conjugated Δ⁴ position.
-
Causality: The Δ⁵⁽¹⁰⁾-3-one system in tibolone is not conjugated. In the presence of an acid catalyst, a protonation-deprotonation sequence occurs, leading to the formation of the conjugated and more stable α,β-unsaturated ketone system (Δ⁴-3-one).[14][15] This isomerization mimics the metabolic conversion that occurs in vivo.[1]
Protocol:
-
Acid-Catalyzed Isomerization:
-
Dissolve the labeled tibolone (4) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction at room temperature and monitor its progress by HPLC or TLC. The conjugated product will have a different retention factor and a strong UV absorbance.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
-
Final Purification:
-
Purify the final product, [4-¹³C, 7α-CD₃]-δ⁴-Tibolone (5), to a high degree of chemical and isotopic purity using preparative reverse-phase HPLC.[16]
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
// Nodes Start [label="Final Product (5)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="High-Resolution Mass Spectrometry (HRMS)"]; NMR [label="Nuclear Magnetic Resonance (NMR)\n(¹H, ¹³C, DEPT)"]; HPLC [label="HPLC-UV/MS"]; Result [label="Certificate of Analysis\n(Identity, Purity >98%, Isotopic Enrichment >99%)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MS [label="Confirm Mass & Isotopic Incorporation"]; Start -> NMR [label="Confirm Structure & Label Position"]; Start -> HPLC [label="Determine Chemical & Isotopic Purity"]; MS -> Result; NMR -> Result; HPLC -> Result; }
Caption: Quality control workflow for the final labeled standard.Analytical Techniques:
-
High-Resolution Mass Spectrometry (HRMS): This is used to confirm the exact mass of the labeled product, verifying the incorporation of the d₃ and ¹³C labels (M+4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of a signal for the 7α-methyl group and altered splitting patterns around C4 will confirm the positions of the labels.
-
¹³C NMR: The spectrum will show an enhanced signal for the labeled C4 carbon.
-
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV and/or MS detection, HPLC is used to determine the chemical and isomeric purity of the final compound.[17] The purity should typically exceed 98%.
| Analysis | Expected Result | Purpose |
| HRMS | [M+H]⁺ matches theoretical mass for C₂₁H₂₄D₃¹³CO₂ | Confirms elemental composition and total isotopic incorporation. |
| ¹H NMR | Absence of 7α-CH₃ singlet; altered signals for H4/H6 | Confirms structure and location of deuterium and carbon-13 labels. |
| ¹³C NMR | Intensified signal at C4 position | Confirms location of the ¹³C label. |
| HPLC-UV/MS | Single major peak >98% purity | Ensures chemical and isomeric purity for use as an internal standard. |
Conclusion
The synthetic pathway detailed in this guide provides a robust and scientifically grounded method for producing high-purity, stable isotope-labeled δ⁴-tibolone-¹³C,d₃. By strategically introducing deuterium and carbon-13 labels, the resulting internal standard is ideally suited for sensitive and accurate quantification of δ⁴-tibolone in complex biological matrices using isotope dilution mass spectrometry. The provided protocols, rooted in established steroid chemistry, offer a clear and reproducible path for researchers and drug development professionals.
References
-
Allen, C. F. H. (2025). Oppenauer Oxidation: Definition, Mechanism, & Applications. Allen. Available at: [Link]
-
Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]
- Djerassi, C. (1951).
- Blair, I. A., & Phillipou, G. (1979). Synthesis of C-19 deuterium labelled steroids. Steroids, 33(6), 617-624.
- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430-436.
- Neef, G., & Wiechert, R. (1980). 17-Alpha ethynyl steroids.
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
- Görög, S., & Herényi, B. (1991). [Analysis of steroids. Part 42. By-products of the ethynylation of 17-ketosteroids (isolation, identification and determination)]. Acta pharmaceutica Hungarica, 61(2), 98–104.
- Schering AG. (1973). Process for ethinylating 17-ketosteroids.
- Poli, S. (2004). Preparative separation of steroids by reverse phase HPLC.
- Zomer, G., & Stavenuiter, J. F. (1991). [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol. Steroids, 56(8), 443-446.
- Birch, A. J. (1992). Steroid Hormones and the Luftwaffe. A Venture Into Fundamental Strategic Research and Some of Its Consequences: The Birch Reduction Becomes a Birth Reduction. Steroids, 57(8), 363-377.
- Djerassi, C. (Ed.). (2011). Steroids made it possible. American Chemical Society.
- Upjohn Co. (1986). Ethynylation of 16-methylene-17-keto steroids.
- Birch, A. J. (1999). The Birch Reduction of Steroids. Australian Journal of Chemistry, 52(4), 231-240.
- Zomer, G., & Stavenuiter, J. F. (1990). Synthesis of 13C-labeled steroid hormones. Steroids, 55(10), 440-442.
- Zomer, B. (1982). Synthesis and applications of multi 13C-labelled hormonal steroids. IAEA.
- Schering AG. (2013). PROCESS FOR ALKYNYLATING 16-SUBSTITUTED-17-KETO STEROIDS.
- Birch, A. J. (1992). Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: The Birch reduction becomes a birth reduction. OA Monitor Ireland.
- Ahonen, L., Fasciotti, M., Boije Af Gennäs, G., Kotiaho, T., Daroda, R. J., Eberlin, M., & Kostiainen, R. (2013). Separation of steroid isomers by ion mobility mass spectrometry.
-
Britannica. (2026, February 17). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Tibolone. Retrieved from [Link]
- Rao, P. N., & Cessac, J. W. (1987). Synthesis of 3,4-13C2-steroids. Steroids, 50(4-6), 463-475.
- Gabelica, V., & Marklund, E. (2016). Separation of steroid isomers by ion mobility mass spectrometry. Current Opinion in Chemical Biology, 30, 51-59.
- Palacios, S. (2007). Postmenopausal tibolone therapy: biologic principles and applied clinical practice. Reproductive sciences (Thousand Oaks, Calif.), 14(1), 15–24.
- Shinohara, Y., Baba, S., & Kasuya, Y. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. Steroids, 44(3), 203-211.
- Majumder, U., & Gunanathan, C. (2020). Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc, 2020(5), 114-142.
- Genazzani, A. R., & Stomati, M. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Reproductive Sciences, 14(1), 15-24.
- Liu, J., & Chen, Z. (2004). Studies on synthesis of tibolone. Journal of China Pharmaceutical University, 35(5), 441-443.
- Campbell, J. A., & Babcock, J. C. (1959). The Synthesis of Some 7α- and 7β-Methyl Steroid Hormones. Journal of the American Chemical Society, 81(15), 4069-4074.
- Pozo, O. J., Van Eenoo, P., & Deventer, K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid communications in mass spectrometry : RCM, 34(12), e8753.
- Shinohara, Y., Baba, S., & Kasuya, Y. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. OSTI.GOV.
- Li, Y., Yuan, B., & Liu, H. (2016). Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids. Analytical and bioanalytical chemistry, 408(4), 1235–1244.
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical reviews, 118(3), 1129–1195.
- Zhang, Y. (2020). Synthesis method of tibolone.
- Corey, E. J., & Ghosh, A. K. (1988). A short, stereocontrolled synthesis of (+)-7,20-diisocyanoadociane. Tetrahedron Letters, 29(25), 3205-3206.
- Poirier, D. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1356-1382.
-
UniProt. (2007, January 23). Hsd3b1 - 3 beta-hydroxysteroid dehydrogenase/Delta 5-->4-isomerase type 1. Retrieved from [Link]
- Yoshimoto, F. K., & Auchus, R. J. (2015). Chemical Synthesis of 7α-Hydroxypregnenolone, a Neuroactive Steroid that Stimulates Locomotor Activity. The Journal of organic chemistry, 80(19), 9815–9819.
- Thomas, J. L., & Strickler, R. C. (1983). Mechanistic and stereochemical studies on 3-oxo steroid delta 4-delta 5-isomerase from human placenta. The Journal of biological chemistry, 258(3), 1587–1590.
- Wang, J., & Li, S. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Organic & Biomolecular Chemistry, 22(16), 3123-3136.
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
M-CSA. (n.d.). Delta 5-3-ketosteroid isomerase. Retrieved from [Link]
-
BRENDA. (n.d.). Information on EC 5.3.3.1 - steroid DELTA-isomerase. Retrieved from [Link]
-
Wikipedia. (n.d.). Steroid Delta-isomerase. Retrieved from [Link]
Sources
- 1. Tibolone - Wikipedia [en.wikipedia.org]
- 2. Postmenopausal tibolone therapy: biologic principles and applied clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3,4-13C2-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0402963A2 - 17-Alpha ethynyl steroids - Google Patents [patents.google.com]
- 12. [Analysis of steroids. Part 42. By-products of the ethynylation of 17-ketosteroids (isolation, identification and determination)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4614621A - Ethynylation of 16-methylene-17-keto steroids - Google Patents [patents.google.com]
- 14. Mechanistic and stereochemical studies on 3-oxo steroid delta 4-delta 5-isomerase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
pharmacokinetics of tibolone metabolites using delta4-tibolone-13c d3
An In-Depth Technical Guide to the Pharmacokinetics of Tibolone Metabolites Using Stable Isotope-Labeled Δ4-Tibolone
Introduction: The Unique Pharmacology of Tibolone
Tibolone is a synthetic steroid utilized in postmenopausal therapy for the management of climacteric symptoms and the prevention of osteoporosis.[1][2][3] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), a designation that reflects its complex, tissue-specific pharmacological profile.[1][3] Unlike conventional hormone therapy, tibolone's effects are not uniform across the body; it exerts estrogenic effects on the bone, brain, and vagina, while demonstrating progestogenic and androgenic actions in other tissues, notably the endometrium, and does not stimulate breast tissue.[4][5][6][7]
This tissue specificity is not inherent to the parent molecule but is a direct consequence of its rapid and extensive metabolism. Tibolone functions as a prodrug, meaning it is converted in the body into several active metabolites, each with distinct hormonal activities.[6][7][8] Understanding the formation, distribution, and elimination of these metabolites is therefore paramount to comprehending its mechanism of action and clinical efficacy. This guide provides a technical overview of the pharmacokinetic principles of tibolone, with a focus on the state-of-the-art methodology for its quantification using a stable isotope-labeled internal standard, Δ4-tibolone-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Metabolic Fate of Tibolone: A Symphony of Enzymes and Tissues
Upon oral administration, tibolone is rapidly absorbed and extensively metabolized in the intestine and liver.[8][9] The parent compound is often found at very low or undetectable levels in circulation.[9][10] Its pharmacological effects are mediated by three primary active metabolites:
-
3α-hydroxytibolone (3α-OH-tibolone): An estrogenic metabolite.
-
3β-hydroxytibolone (3β-OH-tibolone): Another estrogenic metabolite.
-
Δ4-isomer of tibolone (Δ4-tibolone): This metabolite possesses both progestogenic and androgenic properties.[2][8][9][11]
The formation of these metabolites is catalyzed by a series of enzymatic reactions. The 3-hydroxy metabolites are formed by 3α- and 3β-hydroxysteroid dehydrogenases, while the Δ4-isomer is produced via a Δ5-4-isomerase.[8]
A crucial aspect of tibolone's metabolism is the extensive Phase II conjugation, primarily through sulfation.[12][13] The sulfotransferase enzyme SULT2A1 is the major isoform responsible for the sulfation of tibolone and its metabolites.[8][14][15] This process creates a large circulating reservoir of inactive sulfated conjugates.[10][12] These conjugates can be converted back to their active, non-sulfated forms in specific tissues by the enzyme steroid sulfatase (STS), a key mechanism underlying tibolone's tissue-selective activity.[8][13]
Caption: A diagram illustrating the conversion of tibolone into its primary active metabolites and their subsequent sulfation.
The Rationale for Stable Isotope Labeling in Pharmacokinetic Analysis
Accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic research. The complexity of plasma, combined with the low concentrations of analytes, presents significant analytical challenges. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS.[16][17]
Why is a SIL Internal Standard Critical?
-
Correction for Variability: A SIL internal standard, such as Δ4-tibolone-13C,d3, is chemically identical to the analyte (Δ4-tibolone) but has a different mass due to the incorporated heavy isotopes (13C and Deuterium).[16] It behaves identically during sample extraction, chromatography, and ionization. Any sample loss or matrix-induced ion suppression/enhancement that affects the analyte will affect the SIL internal standard to the same degree. The ratio of the analyte signal to the internal standard signal remains constant, ensuring highly accurate and precise quantification.[17]
-
Co-elution: The SIL internal standard co-elutes with the analyte, providing the most accurate correction for any variations that occur at that specific retention time.
-
Minimizing Matrix Effects: Endogenous components in plasma can interfere with the ionization of the target analyte in the mass spectrometer source. A co-eluting SIL internal standard is the most effective way to compensate for these "matrix effects."[18]
Using a SIL version of one of the key metabolites, like Δ4-tibolone, allows for robust quantification of that specific metabolic pathway. While ideally, a labeled version of each metabolite would be used, the use of a structurally similar labeled compound can still provide significant improvements in analytical rigor over non-isotopic internal standards.
Experimental Protocol: A Human Pharmacokinetic Study
This section outlines a typical experimental design for a clinical pharmacokinetic study of tibolone and its metabolites, incorporating Δ4-tibolone-13C,d3 as an internal standard for the quantification of the Δ4-isomer.
Step 1: Study Design and Dosing
-
Subject Population: Recruit a cohort of healthy, postmenopausal female volunteers. Ensure they meet all inclusion/exclusion criteria and have provided informed consent.
-
Dosing Regimen: Administer a single oral dose of a 2.5 mg tibolone tablet.[9][19]
-
Internal Standard Administration: While not administered to subjects, a precisely known concentration of Δ4-tibolone-13C,d3 will be spiked into every plasma sample and calibration standard during the bioanalytical phase to serve as the internal standard.
Step 2: Biological Sample Collection
-
Blood Sampling: Collect venous blood samples into K2-EDTA tubes at pre-defined time points: pre-dose (0 h), and then at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Storage: Harvest the plasma and store it in labeled polypropylene tubes at -80°C until analysis.
Caption: A high-level overview of the workflow for a clinical study investigating tibolone pharmacokinetics.
Bioanalytical Methodology: LC-MS/MS Quantification
This protocol details the steps for extracting and quantifying tibolone metabolites from human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Step 1: Sample Preparation (Solid Phase Extraction - SPE)
Causality: SPE is chosen for its ability to selectively isolate the analytes from complex plasma matrix components like proteins and phospholipids, leading to a cleaner extract and reducing matrix effects during MS analysis.[20]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Spike Internal Standard: To 200 µL of plasma, add 25 µL of the Δ4-tibolone-13C,d3 internal standard working solution (concentration determined during method development). Vortex briefly.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
Step 2: UPLC-MS/MS Analysis
Causality: UPLC provides superior chromatographic resolution and speed compared to conventional HPLC, allowing for better separation of isomeric metabolites.[18][21] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[22][23]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative ion modes to achieve optimal sensitivity for different metabolites.
-
MRM Transitions: Monitor specific transitions for each analyte. The exact mass-to-charge ratios (m/z) would be optimized during method development.
-
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| 3α-OH-tibolone | Negative (ESI-) | 311.2 | 293.2 |
| 3β-OH-tibolone | Negative (ESI-) | 311.2 | 293.2 |
| Δ4-tibolone | Positive (ESI+) | 313.2 | 109.1 |
| Δ4-tibolone-13C,d3 (IS) | Positive (ESI+) | 317.2 | 112.1 |
Note: The specific m/z values are illustrative and require empirical determination on the specific mass spectrometer used.
Caption: The workflow demonstrating how a known amount of a stable isotope-labeled internal standard is used for accurate quantification.
Pharmacokinetic Data Summary
Following the analysis of all plasma samples, concentration-time profiles for each metabolite are constructed. From these profiles, key pharmacokinetic parameters are calculated. The table below summarizes representative data for tibolone metabolites following a single 2.5 mg oral dose in postmenopausal women.
| Parameter | Tibolone | Δ4-Tibolone | 3α-OH-Tibolone | 3β-OH-Tibolone |
| Cmax (ng/mL) | ~1.6 | ~0.8 | ~16.7 | ~3.7 |
| Tmax (h) | 1-2 | 1-2 | 1-2 | 1-2 |
| AUC (ng·h/mL) | Varies | Varies | 49.6 ± 14.6 | Varies |
| t½ (h) | ~45 (parent) | Rapidly cleared | ~7 | Not estimable |
(Data compiled and adapted from multiple sources.[8][9][19] Absolute values can vary between studies.)
The data clearly show that tibolone is rapidly converted into its metabolites, with the estrogenic 3α-OH-tibolone reaching the highest plasma concentrations.[8] The parent drug and the Δ4-isomer are present at much lower levels, highlighting the importance of quantifying the metabolites to understand the drug's overall exposure and effect.[9]
Conclusion and Future Directions
The complex, metabolism-driven pharmacology of tibolone necessitates a sophisticated and rigorous bioanalytical approach to accurately characterize its pharmacokinetic profile. The use of stable isotope-labeled internal standards, such as Δ4-tibolone-13C,d3, coupled with UPLC-MS/MS, represents the definitive methodology for this purpose. This technique provides the accuracy, precision, and sensitivity required to quantify tibolone and its active metabolites in biological matrices, correcting for inevitable sample preparation losses and matrix-induced ionization variability.
By elucidating the precise concentration-time profiles of the estrogenic and progestagenic/androgenic metabolites, researchers can build robust pharmacokinetic models. These models are essential for correlating drug exposure with clinical outcomes, understanding tissue-specific effects, and ultimately ensuring the safe and effective use of tibolone in postmenopausal women.
References
-
Timmer, C. J., Verheul, H. A. M., & Doorstam, D. P. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101–106. Available from: [Link]
-
Wikipedia. (n.d.). Tibolone. In Wikipedia. Retrieved from: [Link]
-
Vos, R. M., et al. (2002). The in vivo human metabolism of tibolone. Drug Metabolism and Disposition, 30(2), 106-112. Available from: [Link]
-
Gellert, O., et al. (2012). Effects of Tibolone Metabolites on Human Endometrial Cell Lines in Co-Culture. PLoS ONE, 7(5), e36593. Available from: [Link]
-
Shinde, D. D., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 76, 142-147. Available from: [Link]
-
Bhavnani, B. R., & Stanczyk, F. Z. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile From Ovariectomized Cynomolgus Monkeys After a Single Dose or Multiple Doses of Tibolone. The Journal of Clinical Endocrinology & Metabolism, 92(7), 2736-2743. Available from: [Link]
-
Song, C. S., et al. (2006). Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of Tibolone and Raloxifene. The Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 107-115. Available from: [Link]
-
Archer, D. F., et al. (2007). Endometrial Effects of Tibolone. The Journal of Clinical Endocrinology & Metabolism, 92(3), 911-918. Available from: [Link]
-
Song, W. C., et al. (2004). Sulfation of tibolone and tibolone metabolites by expressed human cytosolic sulfotransferases. The Journal of Steroid Biochemistry and Molecular Biology, 88(4-5), 383-391. Available from: [Link]
-
Falany, C. N., et al. (2006). Sulfation of tibolone metabolites by human postmenopausal liver and small intestinal sulfotransferases (SULTs). Steroids, 71(4), 343-351. Available from: [Link]
-
Grefhorst, A., et al. (2006). Metabolism of tibolone and its metabolites in uterine and vaginal tissue of rat and human origin. The Journal of Steroid Biochemistry and Molecular Biology, 101(2-3), 126-134. Available from: [Link]
-
Bhavnani, B. R., & Stanczyk, F. Z. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile from Ovariectomized Cynomolgus Monkeys after a Single Dose or Multiple Doses of Tibolone. ResearchGate. Available from: [Link]
-
Cagnacci, A., & Venier, M. (2021). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. Medicina, 57(3), 258. Available from: [Link]
-
ClinicalTrials.gov. (2006). Effects of Tibolone Treatment on the Endometrium. National Library of Medicine. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tibolone? Retrieved from: [Link]
-
Anderson, R. J., et al. (2006). Sulfation of Tibolone Metabolites by Human Postmenopausal Liver and Small Intestinal Sulfotransferases (SULTs). DigitalCommons@UNL. Available from: [Link]
-
Krikun, G., et al. (2004). Effects of tibolone and its metabolites on prolactin and insulin-like growth factor binding protein-1 expression in human endometrial stromal cells. Gynecological Endocrinology, 19(5), 246-253. Available from: [Link]
-
Han, F. J., et al. (2004). Effects of tibolone treatment on human endometrial cell lines and tissues. Cancer Research. Available from: [Link]
-
Timmer, C. J., Verheul, H. A., & Doorstam, D. P. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101-106. Available from: [Link]
-
Kloosterboer, H. J. (2001). Tibolone and its metabolites: Pharmacology, tissue specificity and effects in animal models of tumors. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 235-240. Available from: [Link]
-
Kumar, V. P., et al. (2017). A Sensitive LC-ESI-MS/MS Method to Quantify Tibolone as Oxime-Derivative in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Fait, T. (2001). CLINICAL REVIEW 140 Tibolone for Postmenopausal Women: Systematic Review of Randomized Trials. The Journal of Clinical Endocrinology & Metabolism, 86(10), 4607-4615. Available from: [Link]
-
Duan, J., et al. (2018). Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1135-1146. Available from: [Link]
-
Zuo, Y., et al. (2013). Determination of 3α-hydroxytibolone by LC/MS/MS with electrospray ionization method and its application to bioequivalence study in human plasma. ResearchGate. Available from: [Link]
-
Shinde, D. D., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Semantic Scholar. Available from: [Link]
-
de Santana, D. C. A. S., et al. (2013). Determination of 3-α-hydroxytibolone in human plasma by LC-MS/MS: application for a pharmacokinetic study after administration of a tibolone formulation. Biomedical Chromatography, 27(7), 863-869. Available from: [Link]
-
Kelly, M. W. (2004). Tibolone: A Unique Version of Hormone Replacement Therapy. ResearchGate. Available from: [Link]
-
El-Kimary, E. I., et al. (2016). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. ResearchGate. Available from: [Link]
-
Agilent Technologies. (2025). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Retrieved from: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from: [Link]
-
Zhang, G., & Zeng, F. (2000). Studies on synthesis of tibolone. ResearchGate. Available from: [Link]
-
Genazzani, A. R., & Stomati, M. (2007). Postmenopausal tibolone therapy: biologic principles and applied clinical practice. The Journal of Steroid Biochemistry and Molecular Biology, 103(1), 17-27. Available from: [Link]
-
ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. Retrieved from: [Link]
-
Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Tibolone Metabolites on Human Endometrial Cell Lines in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tibolone - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic parameters of tibolone and metabolites in plasma, urine, feces, and bile from ovariectomized cynomolgus monkeys after a single dose or multiple doses of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The in vivo human metabolism of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of Tibolone and Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfation of tibolone and tibolone metabolites by expressed human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfation of tibolone metabolites by human postmenopausal liver and small intestinal sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synoligo.com [synoligo.com]
- 17. metsol.com [metsol.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Pharmacokinetics of tibolone in early and late postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of 3-α-hydroxytibolone in human plasma by LC-MS/MS: application for a pharmacokinetic study after administration of a tibolone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Delta4-Tibolone-13C,d3 Reference Standard: Specifications and Certification
This technical guide provides a comprehensive overview of the specifications and certificate of analysis for the delta4-tibolone-13C,d3 reference standard. It is intended for researchers, scientists, and drug development professionals who require a high-purity, well-characterized internal standard for the quantitative analysis of tibolone and its metabolites. This document will delve into the critical quality attributes of this reference standard, the analytical methodologies employed for its certification, and its application in bioanalytical studies.
Introduction: The Critical Role of Isotopically Labeled Internal Standards
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard.[1] These standards, such as delta4-tibolone-13C,d3, are indispensable for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.[2] The delta4-tibolone-13C,d3 standard is a labeled analog of a major active metabolite of tibolone, a synthetic steroid used in hormone therapy.[3]
The incorporation of one carbon-13 atom and three deuterium atoms introduces a significant mass shift from the unlabeled analyte, allowing for its clear differentiation by mass spectrometry without substantially altering its chemical and physical properties. This ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization effects, making it an ideal tool for liquid chromatography-mass spectrometry (LC-MS) based quantification.
Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis (CofA) is a formal document that accompanies a reference standard, providing detailed information about its identity, purity, and other critical quality attributes.[4][5] Reputable suppliers of reference materials, such as Toronto Research Chemicals (TRC) through LGC Standards, provide a comprehensive CofA with each product.[3][4] While the exact values may vary from lot to lot, a typical CofA for delta4-tibolone-13C,d3 will include the following key specifications.
Identification and Characterization
The primary identification of the reference standard is established through a combination of spectroscopic techniques. These methods confirm that the chemical structure of the synthesized compound is correct and corresponds to delta4-tibolone-13C,d3.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the isotopic labels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and the incorporation of the stable isotopes.
Quantitative Specifications
The following table summarizes the typical quantitative specifications found on a Certificate of Analysis for delta4-tibolone-13C,d3.
| Parameter | Specification | Method | Significance |
| Chemical Purity | ≥ 98% | HPLC-UV/MS | Ensures that the measured response is from the compound of interest and not from impurities. |
| Isotopic Purity | ≥ 99% | Mass Spectrometry | Confirms the high enrichment of the stable isotopes, minimizing interference from unlabeled or partially labeled species. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Verifies the correct chemical structure and the location of the isotopic labels. |
| Appearance | White to Off-White Solid | Visual Inspection | A basic quality control check for consistency and absence of gross contamination. |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Experimental | Provides practical information for the preparation of stock and working solutions. |
The Certification Workflow: A Multi-Step Verification Process
The certification of a reference standard is a rigorous process designed to provide a high degree of confidence in its quality. The following diagram illustrates a typical workflow for the certification of delta4-tibolone-13C,d3.
This multi-faceted approach ensures that every vial of the reference standard meets the stringent quality criteria required for its intended use in regulated and research environments.
Analytical Methodologies in Detail
The analytical methods used to certify the delta4-tibolone-13C,d3 reference standard are chosen for their specificity, accuracy, and precision.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the chemical purity of the reference standard. A validated HPLC method, typically with UV or mass spectrometric detection, is used to separate the main compound from any process-related impurities or degradation products.
Typical HPLC Protocol:
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the chromophore in the tibolone molecule, or mass spectrometric detection for higher specificity.
-
Quantification: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry for Isotopic Purity
Mass spectrometry is essential for confirming the isotopic enrichment of the reference standard. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the desired labeled species (M+4) can be determined compared to the unlabeled (M) and partially labeled species.
Isotopic Purity Determination Workflow:
Application in Quantitative Bioanalysis
The primary application of delta4-tibolone-13C,d3 is as an internal standard in LC-MS/MS methods for the quantification of delta4-tibolone in biological matrices such as plasma or urine. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic data.[1]
The analytical method typically involves protein precipitation or liquid-liquid extraction of the biological sample, followed by chromatographic separation and detection by tandem mass spectrometry (MS/MS). The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in unknown samples.
Conclusion
The delta4-tibolone-13C,d3 reference standard is a critical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its quality is assured through a comprehensive certification process that includes rigorous testing of its identity, purity, and isotopic enrichment. The detailed specifications provided on the Certificate of Analysis give users confidence in the accuracy and reliability of their analytical results. As with any reference material, it is essential to handle and store the standard according to the manufacturer's recommendations to ensure its long-term stability and integrity.
References
- LGC Standards. (n.d.). ∆4-Tibolone-13C,d3 | TRC-T437507-1G.
- National Measurement Institute of Australia. (2020).
- Toronto Research Chemicals. (n.d.). Isotope Labeled Compounds.
- National Measurement Institute of Australia. (2021).
- LGC Group. (n.d.). Reference Materials, Standards & Testing.
- National Institute of Standards and Technology. (2015).
- LGC Group. (n.d.). Reference materials, research chemicals & proficiency testing.
- LGC Standards. (n.d.). API Reference Standards & Research Materials.
- Phoenix-Sci. (n.d.). LGC Reference Standards.
- Chemie Brunschwig. (n.d.). Isotope Labeled Compounds.
- LGC Standards. (n.d.). TRC Reference Materials.
- ResearchGate. (2026, March 18).
- Phoenix Scientific Co., Ltd. (n.d.). TRC Standards. Retrieved from Phoenix Scientific Co., Ltd. website.
- TLC Pharmaceutical Standards. (n.d.). World leader for isotope labeled materials, metabolites and reference standards. Retrieved from TLC Pharmaceutical Standards website.
- Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards.
- PubMed. (2006, April 1). New guidelines for delta13C measurements.
- Thermo Fisher Scientific. (2024).
- EORTC. (1994). EORTC QLQ - LC13.
Sources
An In-Depth Technical Guide to the Metabolism and Tissue-Specific Actions of Tibolone in Hormone Replacement Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tibolone represents a significant departure from conventional hormone replacement therapy (HRT). As a synthetic steroid pro-drug, its pharmacological activity is not derived from the parent compound but from its distinct metabolites, which exert a complex and tissue-dependent array of hormonal effects. This unique mechanism qualifies tibolone as a Selective Tissue Estrogenic Activity Regulator (STEAR), allowing it to alleviate menopausal symptoms and prevent bone loss without stimulating endometrial or breast tissue—a common concern with traditional HRT. This guide provides a comprehensive technical overview of the metabolic pathways of tibolone, the specific pharmacodynamic profiles of its active metabolites, and the enzymatic and receptor-level interactions that govern its remarkable tissue selectivity.
The Metabolic Fate of Tibolone: From Prodrug to Active Metabolites
Tibolone (org OD14) itself is a pharmacologically inactive molecule.[1] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, precluding significant systemic exposure to the parent compound.[1][2] This metabolic conversion is the critical first step in its mechanism of action, yielding three primary active metabolites that orchestrate its clinical effects.[3][4]
The principal Phase I metabolic reactions are:
-
Reduction: The 3-keto group of tibolone is rapidly reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), which are members of the aldo-keto reductase (AKR) superfamily, to form 3α-hydroxytibolone (3α-OH-tibolone) and 3β-hydroxytibolone (3β-OH-tibolone).[5][6] These two metabolites are responsible for the estrogenic activity of the drug.[5]
-
Isomerization: The Δ5(10)-double bond of the parent steroid is shifted to form the Δ4-isomer of tibolone (also known as 7α-methylnorethisterone).[7][8] This metabolite is devoid of estrogenic activity but possesses potent progestogenic and androgenic properties.[7][9]
A significant portion of these metabolites, particularly the hydroxy-derivatives, undergoes Phase II sulfation. This creates a large circulating reservoir of inactive sulfated conjugates.[8][9] These can be locally reactivated in specific tissues by the enzyme steroid sulfatase, providing another layer of tissue-specific regulation.[8]
Figure 1: Metabolic pathway of Tibolone.
Pharmacodynamics of Tibolone Metabolites: A Trifecta of Hormonal Activity
The tissue-specific clinical profile of tibolone is a direct consequence of the differential actions of its three main metabolites on steroid hormone receptors.[7]
-
Estrogenic Activity (3α-OH and 3β-OH Metabolites): These metabolites bind to and activate estrogen receptors (ER), with a preference for ERα.[10] While their binding affinity is lower than that of estradiol, the circulating concentrations achieved after a standard 2.5 mg dose are sufficient to elicit a full estrogenic response.[11] This activity is responsible for the beneficial effects on bone, preventing postmenopausal osteoporosis, alleviating vasomotor symptoms (hot flushes) by acting on the brain, and improving vaginal atrophy.[3][7][12]
-
Progestogenic and Androgenic Activity (Δ4-Isomer): The Δ4-isomer is the sole metabolite with affinity for the progesterone (PR) and androgen receptors (AR), where it acts as an agonist.[7][10] Its androgenic activity is significant, with a reported receptor affinity of approximately 40% of that of dihydrotestosterone (DHT).[9] The progestogenic action is pivotal for protecting the endometrium from the proliferative effects of the estrogenic metabolites.[3] The androgenic component is thought to contribute to the positive effects on mood and libido and leads to a marked reduction in Sex Hormone Binding Globulin (SHBG), which increases the bioavailability of free testosterone.[9][10]
Data Presentation: Receptor Binding Profile
The following table summarizes the qualitative and relative binding activities of tibolone and its metabolites, which underpins its tissue-specific actions.
| Compound | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Androgen Receptor (AR) |
| Tibolone (Parent) | Agonist | Agonist | Agonist |
| 3α-OH-Tibolone | Agonist | Antagonist | Antagonist |
| 3β-OH-Tibolone | Agonist | Antagonist | Antagonist |
| Δ4-Isomer | No Affinity | Agonist | Agonist |
| Table 1: Summary of Steroid Receptor Activity. The primary activities driving the clinical effects are highlighted in bold. Data synthesized from multiple sources.[3][7][10] |
The Core of Tibolone's Action: Tissue-Specific Enzyme Regulation
The genius of tibolone lies not just in its multifunctional metabolites, but in how local tissues regulate their concentration and activity. The expression and activity of key steroid-metabolizing enzymes differ from one tissue to another, allowing for a tailored hormonal effect.
-
Endometrium: In endometrial cells, enzymes readily convert tibolone and its 3-hydroxy metabolites into the Δ4-isomer.[9] This ensures a locally dominant progestogenic effect, which effectively counteracts the proliferative signals from the circulating estrogenic metabolites, thus preventing endometrial hyperplasia.[9]
-
Breast Tissue: The breast is protected from estrogenic stimulation through several coordinated mechanisms. Tibolone and its metabolites:
-
Inhibit Sulfatase: They potently block the sulfatase enzyme, which is required to convert inactive circulating estrone sulfate (E1S) into the active estrogen, estrone.[7][11]
-
Modulate 17β-HSD: They inhibit the activating enzyme 17β-HSD type 1 (converts estrone to potent estradiol) and stimulate the inactivating enzyme 17β-HSD type 2.
-
Inhibit Aromatase: Tibolone and its Δ4-isomer can reversibly inhibit aromatase, the enzyme that synthesizes estrogens from androgens.
-
Promote Apoptosis: The Δ4-isomer exerts direct progestogenic and androgenic effects that decrease cell proliferation and stimulate apoptosis in breast epithelial cells.
-
-
Bone and Vagina: In these tissues, the enzymatic environment favors the persistence and action of the estrogenic 3α- and 3β-OH metabolites.[7] The local conversion to the Δ4-isomer is less prominent, allowing the estrogenic effects required for bone density maintenance and vaginal health to prevail.[12]
Figure 2: Logic of Tibolone's tissue-specific action.
Methodologies for Studying Tibolone Metabolism and Activity
To validate the mechanisms described, a series of well-established in vitro methodologies are employed. These protocols form a self-validating system to confirm the metabolic fate and functional activity of tibolone and its derivatives.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
-
Causality & Objective: This assay is foundational to understanding the primary metabolic pathways. By incubating the parent drug with HLM, which are rich in Phase I metabolic enzymes, we can identify and quantify the formation of the key active metabolites.
-
Methodology:
-
Preparation: Prepare an incubation mixture in microtubes containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and tibolone (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the critical co-factor, NADPH (e.g., 1 mM final concentration). A control reaction without NADPH must be run in parallel to confirm enzyme dependency.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, containing an internal standard (for quantification).
-
Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify tibolone, 3α-OH-tibolone, 3β-OH-tibolone, and the Δ4-isomer.
-
Protocol 2: Cell-Based Receptor Transactivation Assay
-
Causality & Objective: Binding to a receptor does not guarantee functional activity. This assay measures the ability of a compound to activate a receptor and drive the expression of a downstream reporter gene, thus confirming its agonist or antagonist properties.
-
Methodology:
-
Cell Culture: Use a suitable human cell line (e.g., HeLa or HEK293) that does not endogenously express the steroid receptors of interest.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the receptor of interest (e.g., ERα, PR, or AR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) specific to that receptor.
-
-
Treatment: After allowing for protein expression (e.g., 24 hours), treat the transfected cells with a range of concentrations of tibolone or its individual metabolites. Include a known potent agonist (e.g., estradiol for ERα) as a positive control. To test for antagonism, co-treat with the known agonist and the test compound.
-
Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis & Assay: Lyse the cells and measure the activity of the expressed luciferase using a luminometer and a suitable substrate kit.
-
Analysis: Normalize luciferase activity to total protein content or a co-transfected control plasmid (e.g., β-galactosidase). Plot the dose-response curves to determine potency (EC50) for agonists or inhibitory concentration (IC50) for antagonists.
-
Conclusion
The role of delta4-tibolone and its sibling metabolites is central to the unique clinical profile of tibolone in hormone replacement therapy. The parent drug acts as a molecular delivery system for three distinct hormonal agents. The ultimate physiological effect is not determined systemically but is instead sculpted at the target tissue level through a sophisticated interplay of local metabolic conversion, enzyme regulation, and differential steroid receptor activation. This STEAR mechanism allows for the targeted delivery of estrogenic effects to the bone, brain, and vagina, while simultaneously providing progestogenic protection to the endometrium and exerting a non-stimulatory, and potentially protective, effect on the breast. This intricate metabolic design provides a compelling framework for the development of future tissue-selective hormonal therapies.
References
-
Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. [Link]
-
Escande, A., Servant, N., Rabenoelina, F., Auzou, G., Kloosterboer, H., Cavaillès, V., Balaguer, P., & Maudelonde, T. (2009). Regulation of activities of steroid hormone receptors by tibolone and its primary metabolites. The Journal of steroid biochemistry and molecular biology, 116(1-2), 8–14. [Link]
-
Genazzani, A. R., Pluchino, N., Luisi, S., & Luisi, M. (2006). Beneficial effect of tibolone on mood, cognition, well-being, and sexuality in menopausal women. Neuropsychiatric disease and treatment, 2(3), 299–307. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tibolone? Patsnap Synapse. [Link]
-
Kloosterboer, H. J., & Ederveen, A. G. (2003). Tibolone - its tissue specifity and bone preserving effects. Wiener medizinische Wochenschrift (1946), 153(15-16), 345–351. [Link]
-
Gurney, E., & Rymer, J. (2001). Tibolone: a tissue-specific approach to the menopause. Journal of the British Menopause Society, 7(2), 55-60. [Link]
-
Drugs.com. (n.d.). Tibolone (Professional Patient Advice). Drugs.com. [Link]
-
Lundström, E., Christow, A., Kersemaekers, W., Svane, G., Azavedo, E., Söderqvist, G., & von Schoultz, B. (2002). Different effects of tibolone and continuous combined estrogen plus progestogen hormone therapy on sex hormone binding globulin and free testosterone levels. An association with mammographic density. Gynecological endocrinology : the official journal of the International Society of Gynecological Endocrinology, 16(2), 111–119. [Link]
-
Davis, S. R. (2002). Role of androgens, progestins and tibolone in the treatment of menopausal symptoms: a review of the clinical evidence. Clinical interventions in aging, 2(1), 1. [Link]
-
Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone. Maturitas, 48 Suppl 1, S30-40. [Link]
-
Rozenbaum, H. (2002). [Tibolone]. Presse medicale (Paris, France : 1983), 31(27), 1293–1300. [Link]
-
Timmer, C. J., Verheul, H. A., & Doorstam, D. A. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British journal of clinical pharmacology, 54(2), 101–106. [Link]
-
Modelska, K., & Cummings, S. (2002). Tibolone for Postmenopausal Women: Systematic Review of Randomized Trials. The Journal of Clinical Endocrinology & Metabolism, 87(1), 16-23. [Link]
-
Wikipedia. (n.d.). Tibolone. Wikipedia. [Link]
-
Pharmacy Magazine. (2024). Tibolone's clinical efficacy in treating menopausal symptoms. Pharmacy Magazine. [Link]
-
Electronic Medicines Compendium (emc). (2024). Tibolone 2.5 mg tablets - Summary of Product Characteristics (SmPC). emc. [Link]
-
de Gooyer, M. E., Deckers, G. H., & Kloosterboer, H. J. (2000). Tibolone actions on normal and breast cancer cells. Journal of steroid biochemistry and molecular biology, 74(1-2), 21-27. [Link]
-
Indian Menopause Society. (n.d.). Tibolone for Postmenopausal Women. Indian Menopause Society. [Link]
-
Kelly, M. W., & Sypniewski, C. (2004). Tibolone: A Unique Version of Hormone Replacement Therapy. The Annals of Pharmacotherapy, 38(5), 874-882. [Link]
-
Vos, R. M., van der Veen, D., & Kloosterboer, H. J. (2002). The in vivo human metabolism of tibolone. Drug metabolism and disposition: the biological fate of chemicals, 30(2), 106–112. [Link]
-
Flarer. (2024). Tibolone: what it is, what it is for, use in menopause. Flarer. [Link]
-
ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. ResearchGate. [Link]
-
Gompel, A. (2005). Tibolone and its metabolits: a pharmacology, tissue's specifics and effects on experimental models of tumoures. Problems of Endocrinology, 51(5), 45-50. [Link]
-
Kuhl, H., & Schneider, H. P. (2007). In vitro effects of tibolone and its metabolites on human vascular coronary cells. Climacteric : the journal of the International Menopause Society, 10(4), 329–339. [Link]
-
Jacobsen, B. M., Bøgedal, A., & Horwitz, K. B. (2009). In vivo and in vitro estrogenic and progestagenic actions of Tibolone. The Journal of steroid biochemistry and molecular biology, 114(1-2), 65–72. [Link]
-
Raobaikady, B., Parsons, M. F., Reed, M. J., & Purohit, A. (2007). Tibolone and its delta-4, 7alpha-methyl norethisterone metabolite are reversible inhibitors of human aromatase. The Journal of steroid biochemistry and molecular biology, 104(3-5), 154–160. [Link]
-
Visser, M., Hol-Arts, A. M., & van der Veen, D. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile From Ovariectomized Cynomolgus Monkeys After a Single Dose or Multiple Doses of Tibolone. Drug Metabolism and Disposition, 35(7), 1184-1192. [Link]
-
MedEx. (n.d.). Tibolone. MedEx. [Link]
-
Cuevas, E., Galarza-Mundo, M., & Guerra-Araiza, C. (2014). Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches. BioMed research international, 2014, 530183. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of tibolone in early and late postmenopausal women. ResearchGate. [Link]
Sources
- 1. 3α-Hydroxytibolone - Wikipedia [en.wikipedia.org]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Tibolone: a steroid with a tissue-specific mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hormonebalance.org [hormonebalance.org]
- 8. Regulation of activities of steroid hormone receptors by tibolone and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 11. kup.at [kup.at]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: High-Recovery Solid Phase Extraction (SPE) of Δ4-Tibolone from Human Urine
Introduction: The Analytical Imperative for Δ4-Tibolone Monitoring
Tibolone is a synthetic steroid pro-drug utilized in hormone replacement therapy to alleviate climacteric symptoms in postmenopausal women.[1] Upon oral administration, tibolone is rapidly metabolized into several active compounds, including the Δ4-isomer of tibolone (Δ4-tibolone).[1][2] This particular metabolite is of significant interest as it, along with the parent compound, exhibits primary progestogenic and androgenic activities.[2] Accurate and reliable quantification of Δ4-tibolone in biological matrices such as urine is paramount for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and in the context of sports anti-doping control, where anabolic agents are rigorously screened.
Urine, as a biological matrix, presents a considerable analytical challenge due to its complex composition of endogenous salts, pigments, and various metabolic waste products. These interferences can suppress or enhance the analyte signal in mass spectrometry-based detection, leading to inaccurate quantification.[3] Solid Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique designed to isolate and concentrate analytes of interest from complex sample matrices, thereby ensuring a cleaner extract for downstream analysis.[4][5]
This application note provides a detailed, robust, and validated protocol for the extraction of Δ4-tibolone from human urine using a mixed-mode solid phase extraction methodology. The protocol incorporates the use of a stable isotope-labeled internal standard, Δ4-tibolone-13C D3, to ensure the highest level of accuracy and precision by correcting for any analyte loss during the multi-step sample preparation process. The scientific rationale behind each step is elucidated to provide researchers with a deep understanding of the method's mechanics.
Principle of the Mixed-Mode SPE Method
The successful extraction of Δ4-tibolone from urine hinges on a multi-faceted approach that addresses both the nature of the analyte and the complexity of the matrix. This protocol employs a mixed-mode SPE sorbent, which combines both reversed-phase (e.g., C8) and ion-exchange (e.g., aminopropyl or a strong cation exchanger) functionalities.[6][7]
-
Reversed-Phase Retention: Δ4-tibolone, as a steroid, is a moderately non-polar compound. The C8 component of the sorbent provides a hydrophobic surface that retains Δ4-tibolone from the aqueous urine sample through van der Waals forces.
-
Ion-Exchange for Matrix Removal: The ion-exchange functionality is crucial for removing matrix interferences. For instance, an aminopropyl sorbent can retain anionic components from the urine, while a strong cation exchanger can bind with basic compounds.[6][7] By carefully selecting wash and elution solvents, these interferences can be selectively removed, leaving the analyte of interest bound to the sorbent.
A critical preceding step is the enzymatic hydrolysis of the urine sample. In vivo, Δ4-tibolone and other steroid metabolites are often conjugated with glucuronic acid or sulfate groups to increase their water solubility for excretion.[4][8] These conjugated forms may have different extraction properties than the parent compound. Therefore, treatment with β-glucuronidase and arylsulfatase is essential to cleave these conjugates and ensure the analysis of the total Δ4-tibolone concentration.[9]
Materials and Reagents
Materials
-
SPE Cartridges: Mixed-mode C8/SCX (benzenesulfonic acid) or similar, 100 mg/3 mL (e.g., Discovery DSC-MCAX)
-
SPE Manifold: 12- or 24-port vacuum manifold
-
Collection Tubes: 12 x 75 mm glass test tubes
-
Evaporator: Nitrogen evaporation system with a water bath at 40-45°C
-
Vortex Mixer
-
Centrifuge
-
Pipettes and tips
-
Autosampler vials
Reagents
-
Δ4-Tibolone standard
-
Δ4-Tibolone-13C D3 internal standard solution (1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (88%)
-
Ammonium acetate
-
Ammonium hydroxide
-
β-glucuronidase/arylsulfatase from Helix pomatia [4]
-
Phosphate or Acetate buffer (pH 5.0)
Detailed Step-by-Step Protocol
Sample Pre-treatment: Enzymatic Hydrolysis
Rationale: This step is critical to cleave the glucuronide and sulfate conjugates from Δ4-tibolone, ensuring the measurement of the total concentration of the metabolite. The internal standard is added at this early stage to account for any variability or loss throughout the entire sample preparation process.
-
Pipette 1.0 mL of urine into a centrifuge tube.
-
Add 20 µL of the Δ4-Tibolone-13C D3 internal standard solution (1 µg/mL).
-
Add 0.5 mL of phosphate or acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample in a water bath at 60-65°C for 1-2 hours.[6]
-
Allow the sample to cool to room temperature.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any precipitated proteins.
-
Dilute the supernatant with 1.0 mL of 50 mM ammonium acetate (pH 6).[7]
Solid Phase Extraction (SPE)
Rationale: The following steps are optimized to first prepare the sorbent for sample interaction, then selectively bind the analyte, wash away interferences, and finally elute the purified analyte.
| Step | Procedure | Volume | Purpose |
| 1. Conditioning | Pass Methanol through the cartridge. | 3 mL | To wet the sorbent and activate the reversed-phase functional groups. |
| 2. Equilibration | Pass 50 mM Ammonium Acetate (pH 6) through the cartridge. | 3 mL | To equilibrate the sorbent to the pH and ionic strength of the sample, maximizing analyte retention. |
| 3. Sample Loading | Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (1-2 drops/second). | ~2.5 mL | To allow for sufficient interaction time between the analyte and the sorbent for efficient binding. |
| 4. Wash 1 | Pass 50 mM Ammonium Acetate (pH 6) through the cartridge. | 3 mL | To remove highly polar, water-soluble interferences. |
| 5. Wash 2 | Pass 1 M Acetic Acid through the cartridge. | 1 mL | To remove weakly basic compounds bound to the cation-exchange sites. |
| 6. Wash 3 | Pass Methanol through the cartridge. | 3 mL | To remove less polar, interfering compounds retained on the reversed-phase sorbent. |
| 7. Drying | Dry the cartridge under full vacuum for 5-10 minutes. | N/A | To remove any residual aqueous and organic solvents that could interfere with the final analysis. |
| 8. Elution | Elute the analyte with 5% Ammonium Hydroxide in Methanol. | 3 mL | The basic pH neutralizes the charge on the analyte, disrupting its interaction with the cation-exchange sorbent, while the methanol disrupts the reversed-phase interaction, allowing for efficient elution. |
Eluate Post-Treatment
-
Collect the eluate in a clean glass test tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).
Workflow Visualization
Caption: Workflow for the SPE of Δ4-Tibolone from urine.
Method Validation and Trustworthiness
To ensure the reliability and scientific validity of this protocol, a full method validation should be conducted in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the World Anti-Doping Agency (WADA). Key parameters to evaluate include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Typical recoveries for this method are expected to be >85%.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples) both within a single analytical run (intra-day) and across multiple runs (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete hydrolysis. | Ensure enzyme activity, correct pH, and sufficient incubation time/temperature. |
| Inappropriate sample loading flow rate. | Decrease the flow rate to 1-2 drops/second. | |
| Analyte breakthrough during washing. | Ensure the organic content of the wash solvent is not too high. | |
| Incomplete elution. | Ensure the elution solvent is of the correct composition and volume. Elute a second time and analyze separately. | |
| High Matrix Effects | Insufficient washing. | Optimize wash steps with different solvents or pH. |
| Co-elution of interferences. | Ensure the SPE sorbent is appropriate for the matrix. Consider a different sorbent chemistry. | |
| Poor Reproducibility | Inconsistent flow rates. | Use a vacuum manifold with flow control or a positive pressure manifold. |
| Incomplete drying of the sorbent bed. | Ensure the drying step is sufficient to remove all residual water. |
References
-
Shinde, V. P., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 259-265. Available at: [Link]
-
Mueller, J. W., et al. (2015). Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–563. Available at: [Link]
-
Pozo, O. J., et al. (2011). Quantification of glucuronidated and sulfated steroids in human urine by ultra-high pressure liquid chromatography quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 400(2), 503-516. Available at: [Link]
-
Agilent Technologies. (n.d.). Purification of Four Anabolic Steroids Using Agilent SampliQ C8 and Amino SPE Tubes. Available at: [Link]
-
Timmer, C. J., et al. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101-106. Available at: [Link]
Sources
- 1. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones [mdpi.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. agilent.com [agilent.com]
troubleshooting signal suppression in delta4-tibolone-13c d3 quantification
Technical Support Center: Troubleshooting Signal Suppression in Δ4 -Tibolone- 13 C, d 3 LC-MS/MS Quantification
Welcome to the Advanced Bioanalytical Support Center. Δ4 -tibolone is a critical active progestogenic and androgenic metabolite of the hormone therapy drug tibolone[1]. Quantifying this metabolite at trace levels in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires extreme precision. While the use of a stable-isotope-labeled internal standard (SIL-IS) like Δ4 -tibolone- 13 C, d 3 is the gold standard for correcting analytical variance, users frequently encounter unexpected signal suppression and quantification failures.
This guide provides authoritative, field-proven strategies to diagnose, quantify, and eliminate matrix-induced ion suppression in your assays.
Diagnostic Workflow for Matrix Effects
Before altering your methodology, you must diagnose the root cause of the signal loss. The following decision tree outlines a self-validating workflow to determine if your assay is suffering from differential ion suppression.
Diagnostic workflow for resolving differential signal suppression in LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Δ4 -tibolone- 13 C, d 3 internal standard failing to compensate for matrix effects? A1: While SIL-IS compounds are designed to co-elute perfectly with the target analyte, the inclusion of deuterium (d 3 ) introduces a phenomenon known as the "chromatographic isotope effect"[2]. Deuterium atoms form slightly weaker dispersion interactions with reversed-phase stationary phases (like C18) compared to hydrogen[3]. Consequently, the Δ4 -tibolone- 13 C, d 3 may elute slightly earlier than the native Δ4 -tibolone[2]. If a highly concentrated matrix component elutes exactly in this micro-window, the native analyte and the IS will experience different ionization environments in the electrospray (ESI) source. This differential ion suppression breaks the fundamental assumption of the SIL-IS, leading to erratic area ratios and failed quantification[4].
Q2: How do I definitively prove that phospholipids are causing the signal suppression? A2: You must map the suppression zones using a Post-Column Infusion (PCI) experiment combined with phospholipid monitoring[5]. By continuously infusing a neat solution of Δ4 -tibolone post-column while injecting a blank matrix extract, you can visualize the exact retention times where the ESI signal drops. Simultaneously, monitor the MRM transition m/z 184 → 184, which is the characteristic fragment for the polar headgroup of glycerophosphocholines and lysophosphatidylcholines[5]. If the negative dip in the infused Δ4 -tibolone signal perfectly aligns with the m/z 184 peak, phospholipids are the confirmed culprit[4].
Q3: What is the most effective sample preparation strategy to eliminate this specific matrix interference? A3: Standard protein precipitation (PPT) with acetonitrile or methanol removes proteins but leaves over 99% of endogenous phospholipids in the extract[4]. To eliminate phospholipid-induced matrix effects, you must upgrade your sample preparation. The most effective strategies are Phospholipid Depletion Plates (e.g., HybridSPE) or Supported Liquid Extraction (SLE)[6]. HybridSPE utilizes Lewis acid-base interactions; the zirconia/titanium phase specifically binds the phosphate moiety of the phospholipids while allowing the neutral/hydrophobic Δ4 -tibolone to pass through unhindered[6]. Alternatively, optimizing a Solid-Phase Extraction (SPE) wash step with a specific organic/aqueous ratio can selectively elute the analyte while retaining the highly hydrophobic phospholipids on the sorbent[7].
Q4: Can I fix this just by changing my LC gradient? A4: Yes, but it requires careful optimization. Phospholipids are highly retained on reversed-phase columns and often "ghost" or bleed into subsequent injections if the column is not properly flushed[5]. By adjusting your mobile phase gradient—specifically by steepening the gradient after the Δ4 -tibolone elution window and extending the high-organic wash phase (e.g., 95-98% organic for 1-2 minutes)—you can force the phospholipids to elute well after the analyte.
Quantitative Assessment of Sample Preparation
To validate your troubleshooting, you must calculate the Matrix Factor (MF). An MF of 1.0 indicates zero matrix effect. An MF ratio (Analyte MF / IS MF) outside the 0.85–1.15 range indicates differential suppression that the internal standard cannot reliably correct.
| Sample Preparation Method | Phospholipid Removal (%) | Δ4 -Tibolone Matrix Factor (MF) | IS ( 13 C, d 3 ) Matrix Factor | MF Ratio (Analyte/IS) |
| Protein Precipitation (PPT) | < 5% | 0.45 (Severe) | 0.60 (Moderate) | 0.75 (Fails criteria) |
| Liquid-Liquid Extraction (LLE) | ~ 70% | 0.82 (Mild) | 0.85 (Mild) | 0.96 (Acceptable) |
| Phospholipid Depletion SPE | > 99% | 0.98 (None) | 0.99 (None) | 0.99 (Excellent) |
Step-by-Step Methodologies
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Profiling
This protocol creates a self-validating visual map of your column's suppression zones.
-
Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece installed directly between the LC column outlet and the MS ESI source.
-
Analyte Infusion: Load the syringe with a 100 ng/mL neat solution of Δ4 -tibolone (in 50:50 Water:Acetonitrile) and infuse at a constant rate of 10 µL/min.
-
Matrix Injection: Inject a blank plasma extract (prepared via your current method, e.g., PPT) onto the LC column and run your standard chromatographic gradient.
-
Data Acquisition: Monitor the MRM transitions for Δ4 -tibolone and the phospholipid marker (m/z 184 → 184).
-
Data Analysis: Observe the steady baseline of the infused Δ4 -tibolone. Any negative peaks (dips) indicate zones of ion suppression. Overlay this trace with the m/z 184 trace to confirm if phospholipids are causing the suppression.
Protocol 2: Phospholipid Depletion Workflow (HybridSPE)
This protocol utilizes Lewis acid-base interactions to selectively trap phospholipids while recovering the analyte.
-
Pre-treatment: Aliquot 100 µL of biological plasma into a well of a Zirconia/Titanium-based phospholipid depletion plate.
-
Precipitation: Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein-phospholipid binding, ensuring maximum interaction between the phosphate groups and the sorbent.
-
Mixing: Agitate the plate on a vortex mixer for 2 minutes at 1000 RPM.
-
Elution: Apply a vacuum (10 inHg) or positive pressure for 3-5 minutes. The sorbent will retain the precipitated proteins and the phospholipids.
-
Collection & Reconstitution: Collect the purified eluate containing Δ4 -tibolone and the 13 C, d 3 IS. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase prior to injection.
References
-
Conversion of tibolone to 7α-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: Interpretation and clinical implications Source: ResearchGate URL:[Link]
-
Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Taylor & Francis URL:[Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Source: ResearchGate URL:[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Source: PMC (National Institutes of Health) URL:[Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Delta4-Tibolone-13C D3 Mass Spectra
Welcome to the technical support center for the analysis of delta4-tibolone-13c d3. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions for reducing background noise and enhancing signal-to-noise (S/N) in your mass spectrometry experiments. We will move from foundational concepts to advanced troubleshooting, ensuring a clear rationale behind every recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the LC-MS analysis of delta4-tibolone-13c d3?
A: Background noise in LC-MS is broadly categorized as chemical or electronic. While electronic noise is inherent to the detector system, chemical noise is the more prevalent and manageable issue.[1] For a steroid analysis like delta4-tibolone, the primary sources of chemical noise include:
-
Mobile Phase Contamination: Using solvents and additives that are not LC-MS grade is a major source of high background.[2] Even high-purity solvents can become contaminated by microbial growth or by leaching compounds from storage bottles.[3]
-
System Contamination: Residues from previous analyses (carryover), plasticizers (e.g., phthalates) leaching from tubing, and degraded PEEK components can all contribute to a noisy baseline.[4][5]
-
Sample Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids and other steroids can co-elute with your analyte.[6] These compounds can suppress the ionization of delta4-tibolone or introduce interfering ions, effectively increasing the background noise relative to the signal.[2]
-
Environmental Contaminants: The laboratory environment itself can be a source. Airborne contaminants, such as siloxanes from vacuum pump oil or dust particles, can enter the mass spectrometer's ion source.[7]
Q2: My signal-to-noise ratio (S/N) is poor, but the absolute baseline intensity isn't excessively high. What's the likely cause?
A: This common scenario often points towards ionization suppression rather than a contaminated system. Ionization suppression occurs when co-eluting compounds from the sample matrix compete with your analyte for ionization in the MS source.[2] Steroids like tibolone and its metabolites can have relatively low ionization efficiency in electrospray ionization (ESI), making them particularly susceptible to this phenomenon.[8][9]
Essentially, even a clean baseline is irrelevant if your target analyte's ability to form ions is being hampered. The solution lies not in cleaning the instrument, but in improving the sample preparation to remove the interfering matrix components or enhancing the chromatographic separation to resolve your analyte from them.[6][10]
Q3: Should I consider chemical derivatization for delta4-tibolone-13c d3 to improve its signal?
A: Yes, chemical derivatization is a powerful and often necessary strategy for enhancing the detection of neutral steroids like delta4-tibolone.[9] The primary goal of derivatization for LC-MS is to attach a chemical group to the steroid that contains a permanent positive charge or is very easily protonated (ionized).[8][11] This significantly boosts the ionization efficiency in positive-ion ESI, leading to a much stronger signal that can rise far above the chemical background.
However, it is critical to validate the derivatization method carefully. Poorly optimized reactions can lead to unwanted byproducts. It is also important to note that while derivatization is common in GC-MS, certain methods can create artifacts; for instance, tibolone was shown to convert to 7α-methyl-ethinyl estradiol during the heating steps of GC-MS derivatization, an artifact not observed in LC-MS without derivatization.[12] For LC-MS, the derivatization reactions occur under milder conditions.
Q4: Can my isotopically labeled internal standard (delta4-tibolone-13c d3) be a source of noise or interference?
A: While the internal standard (IS) itself is not a source of random noise, two potential issues can arise. First, if the isotopic purity of your standard is low, it may contain a small percentage of the unlabeled analyte (delta4-tibolone). This would not contribute to background noise but would interfere with the accurate quantification of the native analyte, especially at low concentrations. Second, and more relevant to background, is the potential for "cross-talk" in the mass spectrometer. If the isolation window for your precursor ions in a tandem MS (MS/MS) experiment is set too wide, you might get bleed-through from the IS channel into the analyte channel, which can slightly elevate the noise floor. This is generally a minor issue with modern mass spectrometers but is worth considering if you observe unexpected signals in your analyte's extracted ion chromatogram that mirror the IS peak.
In-Depth Troubleshooting Guides
This section provides structured, in-depth approaches to resolving specific background noise issues.
Problem 1: Consistently High and Noisy Baseline Across the Entire Chromatogram
A high baseline that persists throughout your analytical run, even when no sample is injected, strongly indicates a contaminated solvent or LC system.
Q: My total ion chromatogram (TIC) shows a high, noisy baseline from the start to the end of my gradient. How do I diagnose and fix this?
A: This issue requires a systematic approach to isolate the source of contamination. The goal is to determine if the problem lies with the mass spectrometer itself, the mobile phase, or the LC system components.
Step-by-Step Causality-Driven Diagnosis:
-
Isolate the Mass Spectrometer: The first step is to determine if the contamination is within the MS or coming from the LC. Divert the LC flow directly to waste before it enters the MS source. Infuse a clean, trusted solvent (e.g., 50:50 acetonitrile:water, both LC-MS grade) directly into the MS. If the background noise drops significantly, the contamination is originating from your LC system.[4] If it remains high, the MS source itself requires cleaning.[13]
-
Verify Mobile Phase Integrity: Contaminants often build up in solvents.[3] Always use the highest purity (LC-MS grade) solvents and additives (e.g., formic acid, ammonium formate).[2] If you suspect the mobile phase, prepare it fresh from new, unopened bottles. Filter your aqueous phase if it has been sitting for more than a day to prevent microbial growth.
-
Inspect the LC System: If fresh solvents don't solve the issue, the contamination is in the LC hardware. Common culprits are plasticizers from tubing or contaminated frits and seals. A systematic flush with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back in reverse order) can often clean the system. If the noise appears only at high organic percentages, it suggests that a non-polar contaminant is being retained on your column and eluting at the end of the gradient.[14]
Problem 2: Significant Matrix Effects and Interferences Co-eluting with Delta4-Tibolone
This problem manifests as a noisy baseline specifically around the retention time of your analyte, often accompanied by ion suppression and poor reproducibility in biological samples.
Q: My blank injections look clean, but when I inject my extracted plasma samples, the baseline around the delta4-tibolone peak is very noisy and the peak shape is poor. What should I do?
A: This is a classic case of matrix effects, where endogenous compounds from the biological sample are interfering with your analysis.[15] The solution is to implement a more rigorous and selective sample preparation protocol. For steroids in biological fluids, Solid-Phase Extraction (SPE) is a highly effective technique.[16][17]
Key Principle: The goal of SPE is to use differences in chemical properties to selectively retain the analyte on a solid sorbent while washing away interfering matrix components.[18]
Detailed Protocol: Solid-Phase Extraction (SPE) for Delta4-Tibolone from Plasma
This protocol uses a reversed-phase (e.g., C18) SPE cartridge, which retains non-polar compounds like steroids while allowing polar salts and proteins to be washed away.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
LC-MS Grade Methanol, Water, and Hexane
-
Plasma/Serum Sample containing delta4-tibolone-13c d3
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma sample at room temperature.
-
Vortex to ensure homogeneity.
-
To disrupt protein binding, you can precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging. Collect the supernatant. This step significantly cleans the sample before it even reaches the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Rationale: This step activates the C18 sorbent and ensures reproducible interaction with the analyte.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of LC-MS Grade Water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Rationale: The analyte and other non-polar components will bind to the C18 sorbent.
-
Load the pre-treated sample (supernatant) onto the conditioned cartridge.
-
Apply a slow, steady flow using a vacuum manifold.
-
-
Washing (Interference Removal):
-
Rationale: This is the most critical step for noise reduction. We use wash solvents that are strong enough to remove polar and some mid-polarity interferences but weak enough to leave the analyte bound to the sorbent.
-
Wash 1 (Polar Interferences): Pass 1 mL of 5-10% Methanol in Water through the cartridge. This removes salts and other highly polar molecules.[19]
-
Wash 2 (Lipid Interferences): Pass 1 mL of Hexane through the cartridge. This is highly effective at removing lipids, a major source of matrix effects in plasma, without eluting the steroid.[16]
-
-
Elution (Analyte Collection):
-
Rationale: A strong organic solvent is used to disrupt the interaction between the analyte and the C18 sorbent, releasing it for collection.
-
Place a clean collection tube under the cartridge.
-
Elute the delta4-tibolone with 1 mL of Methanol or Acetonitrile.
-
Apply a gentle stream of nitrogen to evaporate the solvent.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
This rigorous cleanup will drastically reduce matrix-derived background noise and minimize ionization suppression.[15][19]
Problem 3: Poor Signal Intensity (Low S/N) for Delta4-Tibolone-13c d3
Even with a clean system and good sample prep, the signal for delta4-tibolone may be inherently low due to its chemical properties. In this case, optimization of the mass spectrometer's ion source is critical.
Q: My baseline is clean and my peak shape is good, but the overall intensity of my delta4-tibolone-13c d3 peak is too low for reliable quantification. How can I boost the signal?
A: To boost the signal, you must optimize the parameters that control the efficiency of ion formation (ionization) and their transfer into the mass analyzer.[2] This process should be done systematically by infusing a standard solution of your analyte and observing the signal intensity as you adjust each parameter.
Table 1: Key MS Ion Source Parameters for Optimization
| Parameter | Function & Rationale | Optimization Strategy |
| Capillary/Spray Voltage | Creates the high electric field necessary for electrospray. | Adjust in small increments (e.g., 0.2 kV). Too low a voltage results in poor spray and low signal; too high can cause electrical discharge and instability. Find the "sweet spot" that gives the highest, most stable signal. |
| Drying Gas Flow & Temp | Aids in the desolvation of droplets to release gas-phase ions. | Increase temperature and flow for higher aqueous mobile phases or faster LC flow rates. For thermally sensitive compounds, use the lowest temperature that still provides good signal to avoid degradation.[2] |
| Nebulizer Gas Pressure | Assists in forming a fine spray of charged droplets. | Higher pressure creates smaller droplets, which desolvate more efficiently. Optimize for the best signal intensity and stability. |
| Cone/Fragmentor Voltage | A potential difference that helps transfer ions from the atmospheric pressure region into the vacuum of the MS. It can also induce in-source fragmentation. | This is a critical parameter. A low voltage preserves the molecular ion, while a higher voltage can increase fragmentation. For quantitation of the precursor ion, find the voltage that maximizes its signal without causing excessive fragmentation.[1] |
Advanced Strategy: Differential Mobility Spectrometry (DMS)
For particularly challenging analyses where interferences persist even after extensive sample cleanup and method optimization, Differential Mobility Spectrometry (DMS) can be a powerful tool. DMS provides an additional, orthogonal separation step between the LC and the MS. It separates ions based on their size, shape, and charge as they drift through a gas under the influence of an electric field. This technique has been shown to significantly reduce interferences and boost the S/N for steroid analysis by a factor of 1.6 to 13.8.[20][21]
References
-
Academia.edu. (n.d.). Chemical derivatization to enhance ionization of anabolic steroids in LC-MS for doping-control analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2015). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. The Journal of steroid biochemistry and molecular biology, 153, 123–138. [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 378(4), 875–882. [Link]
-
Visser, M., et al. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile From Ovariectomized Cynomolgus Monkeys After a Single Dose or Multiple Doses of Tibolone. Drug Metabolism and Disposition, 35(7), 1186-1193. [Link]
-
Stoll, D. R. (2018). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 1025, 13-30. [Link]
-
Newman, S. P., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. [Link]
-
ResearchGate. (n.d.). Conversion of tibolone to 7α-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: Interpretation and clinical implications. Retrieved from [Link]
-
Suneel, I., et al. (2015). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 107, 329-336. [Link]
-
HBM, T., et al. (2020). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinica Chimica Acta, 502, 244-251. [Link]
-
Visser, M., et al. (2008). Selective Tissue Distribution of Tibolone Metabolites in Mature Ovariectomized Female Cynomolgus Monkeys after Multiple Doses of Tibolone. Endocrinology, 149(1), 133-140. [Link]
-
Bentham Science. (2019). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Retrieved from [Link]
-
Technology Networks. (2026). Optimizing Sample Preparation for Low-Level Steroid Quantitation by LC-MS/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Retrieved from [Link]
-
Chromatography Online. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]
-
Austin Publishing Group. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Retrieved from [Link]
-
TU Graz Research Portal. (n.d.). Reduction of chemical background noise in LC-MS/MS for trace analysis. Retrieved from [Link]
-
Guo, X., & Covey, T. R. (2005). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1731–1742. [Link]
-
SCIEX. (2026). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Retrieved from [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]
-
Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved from [Link]
-
Abdel-Khalik, J., et al. (2013). Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 935, 61-69. [Link]
-
Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]
-
Shimadzu. (2020). Background level/Noise level is too high (LCMS) | FAQ. Retrieved from [Link]
-
Al-Saegh, S. A., et al. (2023). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Scientific Reports, 13(1), 1-11. [Link]
-
University of Ottawa. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Retrieved from [Link]
-
Ibrahim, Y., et al. (2016). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. Journal of The American Society for Mass Spectrometry, 27(9), 1581–1588. [Link]
-
Chromatography Forum. (2010). high background noise at high organic?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 14. high background noise at high organic? - Chromatography Forum [chromforum.org]
- 15. sepscience.com [sepscience.com]
- 16. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. phenomenex.cn [phenomenex.cn]
- 20. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
addressing delta4-tibolone-13c d3 isotopic purity and cross-talk interference
Bioanalytical Technical Support Center: Troubleshooting Δ 4-tibolone- 13 C, d 3 Quantitation
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals conducting LC-MS/MS bioanalysis of Δ 4-tibolone. Tibolone is a synthetic steroid rapidly metabolized into 3 α -hydroxytibolone, 3 β -hydroxytibolone, and Δ 4-tibolone. The Δ 4-metabolite is primarily responsible for the drug's progestogenic and androgenic effects[1].
Accurate pharmacokinetic profiling requires precise quantitation using a Stable Isotope-Labeled Internal Standard (SIL-IS) like Δ 4-tibolone- 13 C, d 3 . However, users frequently encounter isotopic purity and cross-talk issues that compromise assay sensitivity and linearity. This guide provides self-validating troubleshooting protocols to resolve these specific interferences.
Section 1: Mechanistic Understanding of SIL-IS Interference
Q: Why does my Δ 4-tibolone- 13 C, d 3 internal standard cause cross-talk, and how does it affect my assay?
A: While SIL-IS molecules are the gold standard for correcting matrix effects and recovery variations[2], they are not entirely invisible to the analyte's mass channels. Cross-signal contribution (cross-talk) in LC-MS/MS occurs via two distinct mechanisms[3][4]:
-
IS → Analyte Interference (Isotopic Impurity): Chemical synthesis of SIL-IS is rarely 100% efficient. Your Δ 4-tibolone- 13 C, d 3 (M+4) standard may contain trace amounts of unlabeled Δ 4-tibolone (M+0). Because a constant, high amount of IS is spiked into every sample, this impurity adds a fixed background signal to the analyte's MRM transition. This inflates the signal at the Lower Limit of Quantitation (LLOQ) and causes a non-zero y-intercept.
-
Analyte → IS Interference (Natural Isotopic Distribution): Δ 4-tibolone contains 21 carbon atoms. Due to the natural abundance of 13 C (~1.1%), a predictable fraction of the unlabeled analyte naturally exists as the M+4 isotopologue. At the Upper Limit of Quantitation (ULOQ), the sheer mass of the analyte causes this natural M+4 population to bleed into the IS MRM channel, artificially inflating the IS peak area.
Logical relationship of isotopic cross-talk between analyte and SIL-IS in LC-MS/MS.
Section 2: Troubleshooting Isotopic Purity (IS → Analyte)
Q: I am observing a distinct peak at the retention time of Δ 4-tibolone in my blank samples spiked with IS. How do I verify if this is isotopic impurity or carryover?
A: You must isolate the source of the signal. Carryover originates from the autosampler or column after a high-concentration injection, whereas isotopic impurity is a constant contaminant present in the IS working solution[5].
Protocol 1: Assessment of Isotopic Purity
Causality: By comparing a matrix blank containing only the IS against an LLOQ sample, we can mathematically determine if the impurity exceeds regulatory thresholds.
-
Prepare a "Blank Sample": Extracted matrix only (no analyte, no IS).
-
Prepare a "Zero Sample": Matrix spiked only with the final working concentration of Δ 4-tibolone- 13 C, d 3 .
-
Prepare an "LLOQ Sample": Matrix spiked with Δ 4-tibolone at the LLOQ, plus the working concentration of IS.
-
Execute LC-MS/MS: Extract all samples using your validated protocol (e.g., liquid-liquid extraction) and inject them sequentially: Blank → Zero → LLOQ.
-
Calculate Contribution: Interference (%)=(Analyte Area in LLOQ SampleAnalyte Area in Zero Sample)×100
Troubleshooting Outcome: If the interference is >20%, the isotopic purity is insufficient for your current LLOQ. You must either reduce the working concentration of the IS (which lowers the absolute impurity injected) or procure a new lot of SIL-IS with higher certified isotopic purity[6].
Section 3: Mitigating Analyte to IS Cross-Talk (Non-Linearity)
Q: My calibration curve for Δ 4-tibolone loses linearity and flattens at the top end (ULOQ). The IS response seems to increase in these samples. How do I fix this?
A: This is a classic symptom of Analyte → IS cross-talk. In ratiometric LC-MS/MS quantitation, the y-axis is the ratio of (Analyte Area / IS Area). When the analyte concentration is very high, its natural M+4 isotopes inflate the IS Area (the denominator). As the denominator grows disproportionately, the calculated ratio drops, causing the calibration curve to bend downwards[3].
Protocol 2: Optimizing IS Concentration to Balance Cross-Talk
Causality: To minimize the impact of the analyte's M+4 contribution, you must increase the baseline IS signal. If the baseline IS signal is large enough, the absolute contribution from the analyte becomes a negligible percentage (<5%).
-
Prepare a "ULOQ Sample (No IS)": Matrix spiked with Δ 4-tibolone at the highest calibration concentration, with NO IS added.
-
Inject and Monitor: Inject this sample and monitor the IS MRM channel.
-
Calculate Contribution: Cross-Talk (%)=(Average IS Area in Zero SamplesIS Area in ULOQ (No IS))×100
Troubleshooting Outcome: If the cross-talk exceeds 5%, you must increase the working concentration of your IS. Warning: Increasing the IS concentration is a balancing act. You must re-run Protocol 1 to ensure the increased IS concentration does not push the IS → Analyte impurity above the 20% LLOQ threshold. If a balance cannot be struck, regulatory guidelines permit the use of a non-linear (e.g., quadratic) regression model[3][5].
Step-by-step workflow for balancing IS concentration to mitigate cross-talk.
Summary of Acceptance Criteria
| Parameter | Sample Type | Acceptance Criterion | Corrective Action if Failed |
| IS Isotopic Impurity | Zero Sample (Blank + IS) | Analyte peak area < 20% of LLOQ peak area | Reduce IS concentration; procure new IS lot. |
| Analyte Cross-Talk | ULOQ Sample (Analyte only) | IS peak area < 5% of normal IS peak area | Increase IS concentration; use non-linear regression. |
Section 4: Deuterium Scrambling and H/D Exchange
Q: My Δ 4-tibolone- 13 C, d 3 response drops over the course of an analytical batch, and the background analyte signal simultaneously increases. What is happening?
A: You are experiencing Hydrogen/Deuterium (H/D) back-exchange, commonly referred to as deuterium scrambling[6].
Δ 4-tibolone contains a 3-keto group. Protons adjacent to carbonyl groups ( α -protons) are acidic and prone to keto-enol tautomerization. If the deuterium atoms in your SIL-IS are located at these labile α -positions, they will rapidly exchange with hydrogen atoms from protic solvents (like water or methanol) in your mobile phase or sample diluent[6].
Causality: This exchange converts the M+4 internal standard back into M+3, M+2, M+1, and eventually M+0 (unlabeled analyte). This manifests as a drifting, decreasing IS response and a rising baseline for the analyte over the course of an analytical run, destroying assay precision.
Troubleshooting Steps:
-
Solvent Selection: Prepare and store all SIL-IS stock solutions in strictly aprotic solvents (e.g., 100% acetonitrile)[6].
-
Autosampler Conditions: Minimize the time the extracted samples spend in highly aqueous autosampler conditions.
-
pH Control: Avoid extreme acidic or basic conditions in your mobile phases, as these catalyze the keto-enol tautomerization required for H/D exchange[6].
References
-
Liu, Y., et al. "Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards." Analytical Chemistry, ACS Publications.[Link]
-
Kaza, M., et al. "Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis." Analytical Chemistry, ACS Publications.[Link]
-
Cerilliant. "Selection of Internal Standards for LC-MS/MS Applications." Cerilliant Corporation. [Link]
-
Tan, A., et al. "Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis." ResearchGate.[Link]
-
Groothuis, P., et al. "Tibolone and metabolites induce prolactin production in human endometrial stromal cells in vitro: Evidence for cell-specific metabolism." Journal of Steroid Biochemistry and Molecular Biology, ResearchGate. [Link]
Technical Support Center: Optimizing Mobile Phase Gradients for Δ4-Tibolone-¹³C,d₃ Retention Time
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the chromatographic behavior of Δ4-tibolone-¹³C,d₃. As an active metabolite of tibolone and a critical internal standard in many quantitative assays, achieving a stable and predictable retention time is paramount for data integrity. This document moves beyond generic advice to explain the scientific principles behind method optimization and provides structured protocols to troubleshoot and refine your liquid chromatography methods.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Δ4-tibolone and its isotopically labeled analogue, providing the foundational knowledge needed for effective troubleshooting.
Q1: What is Δ4-tibolone, and why is an isotopically labeled version used in analysis?
Δ4-tibolone (also known as isotibolone or 7α-methylnorethisterone) is a major active metabolite of the synthetic steroid tibolone.[1][2] Tibolone itself is a prodrug, and its biological effects are mediated by Δ4-tibolone and two other hydroxy metabolites.[1][3] In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like Δ4-tibolone-¹³C,d₃ serve as ideal internal standards (IS). They are chemically identical to the analyte but have a different mass, allowing for precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[4]
Q2: Why does my deuterated internal standard (Δ4-tibolone-¹³C,d₃) elute at a different retention time than the unlabeled analyte?
This phenomenon is a well-documented and expected behavior known as the Chromatographic Isotope Effect (CIE) .[5][6] In reversed-phase liquid chromatography (RPLC), the most common mode for steroid analysis, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts.[5][7] This is often called an "inverse isotope effect."
The underlying cause relates to subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[5] This minor reduction in intermolecular forces results in slightly weaker interactions with the non-polar stationary phase (e.g., C18), causing the labeled compound to elute earlier. While the ¹³C label has a negligible effect on retention, the presence of deuterium (d₃) is the primary driver of this shift.[8]
Q3: What are typical starting conditions for a reversed-phase HPLC method for tibolone and its metabolites?
Published methods for tibolone provide a solid foundation for method development. A typical starting point would involve a reversed-phase setup.
-
Columns: Octadecyl (C18) and octyl (C8) columns are the most common choices due to their hydrophobic character, which is well-suited for retaining steroids.[9][10] Phenyl-type columns can also offer alternative selectivity for aromatic or unsaturated compounds.[11][12][13]
-
Mobile Phase: The mobile phase is typically a mixture of water with an organic modifier like acetonitrile (ACN) or methanol (MeOH).[9][14][15] Gradient elution is often preferred to effectively separate the parent drug from its metabolites and resolve them from matrix components.[16]
-
Additives/Buffers: To ensure good peak shape and reproducible ionization in LC-MS, a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium phosphate, ammonium formate) is often added to the mobile phase.[11][16]
Q4: How significant is the retention time (t_R) shift caused by isotopic labeling?
The magnitude of the shift is generally small but analytically significant. It can range from a fraction of a second to several seconds, depending on factors like the number and position of deuterium atoms, the overall retention time, and the chromatographic conditions.[7][17] In a typical UHPLC separation, a 3-second shift can be equivalent to half a peak width, making it a critical parameter to monitor.[7] An inconsistent shift between runs is often a primary indicator of system instability.[17]
Section 2: Troubleshooting Guide for Retention Time Instability
A stable, reproducible retention time is the bedrock of a validated analytical method. When the t_R of Δ4-tibolone-¹³C,d₃ drifts or becomes erratic, a systematic approach is required to diagnose the root cause.
Issue: Drifting, inconsistent, or shifting retention times for Δ4-tibolone-¹³C,d₃ across a batch.
This is one of the most common issues in HPLC analysis. The logical workflow below outlines a systematic approach to identifying the source of the problem.
Caption: Systematic workflow for troubleshooting retention time instability.
Potential Cause 1: Mobile Phase Issues
Causality: The mobile phase is a dynamic component. Its composition and properties must remain constant for reproducible chromatography. Drifting t_R is often caused by:
-
Incorrect Preparation: Small errors in mixing solvent ratios can lead to significant changes in retention, especially for gradient methods.[18]
-
Solvent Volatility: Preferential evaporation of the more volatile solvent (e.g., acetonitrile) from an inadequately covered reservoir will change the mobile phase composition over time, typically increasing retention times.[19]
-
Buffer Degradation or Precipitation: Aqueous buffers can support microbial growth or precipitate if the organic concentration becomes too high, leading to pressure fluctuations and t_R shifts.[20]
-
Inadequate Degassing: Dissolved gases coming out of solution in the pump or mixer can cause pressure fluctuations and flow rate inaccuracies, directly impacting retention times.[18]
-
Prepare Fresh Mobile Phase: Discard all current mobile phases. Prepare fresh aqueous and organic solutions using high-purity (HPLC-grade or better) solvents and reagents.[18]
-
Accurate Measurement: Use volumetric flasks and graduated cylinders for all measurements. For a 90:10 Water:ACN mobile phase, do not assume 900 mL + 100 mL equals 1000 mL due to volume contraction. Measure accurately.
-
Premixing (Isocratic): For isocratic methods, premixing the mobile phase manually can rule out issues with the pump's proportioning valves.[21]
-
Degassing: Degas the fresh mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[18]
-
Re-run System: Equilibrate the system with the new mobile phase for at least 10-15 column volumes and re-inject a standard to check for stability.[19]
Potential Cause 2: Column & Temperature Instability
Causality: The column is where the separation occurs, and its environment must be stable.
-
Insufficient Equilibration: After a change in mobile phase composition (e.g., at the start of a new gradient run), the stationary phase requires time to fully equilibrate. Insufficient equilibration is a common cause of t_R drift at the beginning of a sequence.[19][21]
-
Temperature Fluctuations: Retention is highly sensitive to temperature. A change of just 1°C can alter retention time by 1-2%. Without a stable, thermostatted column compartment, ambient lab temperature changes throughout the day will cause retention times to drift.[17][18]
-
Implement Sufficient Equilibration: Ensure your method includes an equilibration step of at least 10 column volumes after a gradient or before the first injection.[19] For a typical 100 x 2.1 mm column (volume ~0.2 mL), this means flushing with the initial mobile phase for at least 2 mL.
-
Use a Column Thermostat: Always use a column oven set to a stable temperature, typically slightly above ambient (e.g., 35-40°C), to negate the effect of room temperature changes.[18]
-
Verify Temperature: If drift persists, independently verify the oven temperature to ensure it is accurate and stable.[18]
Section 3: Workflow for Optimizing Retention Time & Selectivity
Once stability is achieved, the next step is to optimize the method to ensure Δ4-tibolone-¹³C,d₃ is well-resolved from interferences and has a retention time suitable for the analysis.
Caption: Logical workflow for method optimization.
Step 1: Optimizing the Organic Modifier (Acetonitrile vs. Methanol)
Causality: Acetonitrile (ACN) and methanol (MeOH) are the two most common organic modifiers in RPLC, but they offer different selectivities. ACN is generally a "stronger" solvent, meaning it elutes compounds faster at the same concentration. However, their different dipole moments and hydrogen bonding capabilities mean they can change the elution order of structurally similar compounds like steroids.[13]
-
Column: Use a standard C18 column (e.g., 100 x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase B2: 0.1% Formic Acid in Methanol.
-
Gradient Program: Run an identical linear gradient for both modifiers (e.g., 30% to 90% B over 5 minutes).
-
Analysis: Inject the Δ4-tibolone-¹³C,d₃ standard and compare the retention time, peak shape, and resolution from any impurities or related compounds.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale |
| Elution Strength | Stronger | Weaker | ACN typically results in shorter retention times for the same %B. |
| Backpressure | Lower | Higher | ACN has lower viscosity, resulting in lower system backpressure.[15] |
| Selectivity | Can differ significantly | Can differ significantly | Changes in hydrogen bonding interactions can alter elution order.[13] |
| Peak Shape | Often sharper | May be broader | Lower viscosity of ACN can lead to better mass transfer and efficiency. |
Step 2: Fine-Tuning with Gradient Slope Optimization
Causality: The gradient slope (how quickly the percentage of organic solvent increases) is a powerful tool for controlling resolution and analysis time.
-
Shallow Gradient: A slower increase in %B gives more time for compounds to interact with the stationary phase, leading to better resolution between closely eluting peaks, but longer run times and broader peaks.
-
Steep Gradient: A rapid increase in %B leads to shorter run times and sharper peaks, but may sacrifice resolution.
-
Select Best Modifier: Based on Step 1, choose either ACN or MeOH.
-
Set Initial Gradient: Start with a baseline gradient (e.g., 30-90% B in 5 minutes).
-
Systematically Vary Slope:
-
Test Shallow Gradient: Extend the gradient time (e.g., 30-90% B in 8 minutes).
-
Test Steep Gradient: Shorten the gradient time (e.g., 30-90% B in 3 minutes).
-
-
Evaluate Results: Analyze the trade-offs between resolution, peak width, and total run time.
| Gradient | Retention Time (t_R) | Peak Width | Resolution (Rs) | Analysis Time |
| Steep (e.g., 3 min) | Shortest | Narrowest | May be compromised | Shortest |
| Medium (e.g., 5 min) | Intermediate | Intermediate | Baseline | Intermediate |
| Shallow (e.g., 8 min) | Longest | Widest | Potentially improved | Longest |
By systematically following these troubleshooting and optimization workflows, you can develop a robust and reproducible method for the analysis of Δ4-tibolone-¹³C,d₃, ensuring the highest quality data for your research and development needs.
References
-
Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. (2014). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
Shah, D., & Prajapati, H. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Semantic Scholar. [Link]
-
Jadhav, V. et al. (n.d.). Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. ResearchGate. [Link]
-
Kuballa, T. et al. (2016). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]
-
Al-Othman, Z. A. et al. (2016). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. [Link]
-
Jadhav, V. et al. (n.d.). Validation-of-high-performance-liquid-chromatographic-method-for-the-determination-of-Tibolone-in-bulk-and-pharmaceutical-dosage-form.pdf. ResearchGate. [Link]
-
Mobile Phase Optimization Method for Steroids Separation. (n.d.). SciSpace. [Link]
-
Nagy, K. et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.org. [Link]
-
Li, Z. et al. (2017). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACD/Labs. [Link]
-
Ângelo, M. L. et al. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Ingenta Connect. [Link]
-
Ângelo, M. L. et al. (2020). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Semantic Scholar. [Link]
-
Shah, G. et al. (2015). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. PMC. [Link]
-
Ângelo, M. L. et al. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Bentham Science Publishers. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent. [Link]
-
Chai, Y. et al. (2022). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. PMC. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Tibolone. (n.d.). PharmaCompass.com. [Link]
-
Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. (2025). ResearchGate. [Link]
-
Büttler, R. M. et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI. [Link]
-
Guo, K., & Li, L. (2020). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. PubMed. [Link]
-
Chai, Y. et al. (n.d.). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. ScienceDirect. [Link]
-
δ4-Tibolone. (n.d.). Wikipedia. [Link]
-
Attia, M. et al. (2007). Tibolone and its delta-4, 7alpha-methyl norethisterone metabolite are reversible inhibitors of human aromatase. PubMed. [Link]
Sources
- 1. δ4-Tibolone - Wikipedia [en.wikipedia.org]
- 2. Tibolone and its delta-4, 7alpha-methyl norethisterone metabolite are reversible inhibitors of human aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tibolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsbr.org [jpsbr.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. mastelf.com [mastelf.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing LC-MS/MS Quantification of Δ4-Tibolone: A Head-to-Head Comparison of 13C, d3 vs. Purely Deuterated Internal Standards
As a Senior Application Scientist, achieving absolute quantitative accuracy in bioanalysis requires moving beyond standard operating procedures and understanding the fundamental physical chemistry of your assays. When quantifying steroid metabolites in complex biological matrices, the choice of internal standard (IS) is the single most critical variable dictating assay precision.
This guide objectively evaluates the analytical performance of purely deuterated internal standards against the hybrid Δ4-tibolone-13C, d3 standard for the quantification of Δ4-tibolone.
The Analytical Challenge of Δ4-Tibolone
Tibolone is a unique, tissue-specific synthetic steroid utilized in hormone replacement therapy. Upon oral administration, it acts as a prodrug and is rapidly metabolized into three active compounds: 3α-hydroxytibolone, 3β-hydroxytibolone, and the progestogenic/androgenic Δ4-isomer (Δ4-tibolone) (1)[1].
Accurate quantification of Δ4-tibolone in human plasma is essential for pharmacokinetic profiling. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was employed for steroid analysis. However, the intense heating and derivatization steps required for GC-MS inherently cause an artifactual chemical conversion of tibolone into 7α-methyl-ethinyl estradiol (7α-MEE) (2)[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without derivatization has emerged as the definitive analytical standard to preserve molecular integrity (3)[3].
Metabolic conversion of Tibolone into its active estrogenic and progestogenic (Δ4) metabolites.
The Causality of Isotope Effects in LC-MS/MS
In LC-MS/MS, biological matrices like human plasma introduce severe ion suppression or enhancement. To correct for this, a Stable Isotope-Labeled (SIL) internal standard must be spiked into the sample prior to extraction. The fundamental law of an internal standard is that it must perfectly mimic the target analyte in both recovery and ionization.
The Flaw of Purely Deuterated Standards: While purely deuterated standards (e.g., Δ4-tibolone-d5 or -d6) are easily synthesized, they suffer from the "chromatographic isotope effect." Because the mass difference between Protium (1H) and Deuterium (2H) is 100%, heavy deuteration significantly alters the molecule's zero-point energy and reduces its lipophilicity (4)[4].
In reversed-phase LC (e.g., C18 columns), this causes the deuterated standard to elute slightly earlier than the native analyte (5)[5]. Consequently, the analyte and the IS enter the mass spectrometer at different times, exposing them to different co-eluting matrix components (like phospholipids). This divergence destroys the self-correcting nature of the assay, leading to quantitative bias (6)[6]. Furthermore, if deuterium atoms are placed at exchangeable positions (e.g., alpha to the 3-ketone), they risk isotopic scrambling (H/D exchange) in protic solvents during extraction (7)[7].
The 13C, d3 Hybrid Solution
To engineer a flawless internal standard, researchers utilize Δ4-tibolone-13C, d3 (specifically labeled at the 7α-methyl group) (). This specific isotopic architecture solves the aforementioned issues through three mechanisms:
-
Negligible Isotope Effect: The mass difference between 12C and 13C is minimal (~8%). By anchoring the mass shift with 13C, the reliance on deuterium is reduced. The stationary phase cannot distinguish the 13C isotopologue, ensuring the hybrid IS perfectly co-elutes with the native analyte and guarantees identical matrix suppression correction (8)[8].
-
Optimal Mass Shift (+4 Da): A +4 Da shift cleanly bypasses the natural isotopic envelope (M+1, M+2, M+3) of native Δ4-tibolone, completely eliminating cross-talk in the MRM channels.
-
Absolute Chemical Stability: The 7α-methyl group is sterically protected and non-exchangeable. The d3 label is entirely immune to H/D scrambling during aggressive liquid-liquid extractions.
Impact of internal standard choice on LC-MS/MS matrix effect correction during sample analysis.
Performance Face-Off: Quantitative Comparison
| Analytical Parameter | Purely Deuterated IS (e.g., -d5, -d6) | Hybrid 13C, d3 IS (e.g., -13C, d3) |
| Chromatographic Co-elution | Poor (Partial RT shift due to 2H lipophilicity drop) | Excellent (Perfect co-elution with native analyte) |
| Matrix Effect Compensation | Variable (Analyte and IS experience different suppression) | Absolute (Analyte and IS experience identical suppression) |
| Isotopic Scrambling Risk | High (If D is on exchangeable alpha-carbonyl positions) | None (Label anchored on stable 7α-methyl group) |
| Mass Shift | +5 to +6 Da | +4 Da (Optimal for avoiding natural isotopic overlap) |
| Overall Assay Precision (CV%) | Typically 8 - 15% in complex matrices | Typically < 5% in complex matrices |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To leverage the superior co-elution of the 13C, d3 standard, the following Liquid-Liquid Extraction (LLE) protocol is designed to concentrate the analyte while actively mapping matrix effects to validate the IS choice.
Step 1: Sample Preparation (LLE)
-
Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike with 10 µL of the Internal Standard working solution (Δ4-tibolone-13C, d3 at 10 ng/mL). Vortex briefly.
-
Add 2.0 mL of Ethyl Acetate (extraction solvent). LLE is strictly preferred over protein precipitation to exclude highly suppressing phospholipids.
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:Water, 70:30 v/v).
Step 2: UHPLC-MS/MS Conditions
-
Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes.
-
Mobile Phase: Isocratic elution using Acetonitrile and Water (70:30 v/v) with 0.1% Formic acid.
-
Ionization: Positive Electrospray Ionization (ESI+). The conjugated 4-en-3-one system of Δ4-tibolone readily accepts a proton, forming an [M+H]+ ion.
-
MRM Transitions:
-
Native Δ4-tibolone: m/z 313.2 → m/z 109.1
-
Δ4-tibolone-13C, d3 (IS): m/z 317.2 → m/z 113.1
-
Step 3: Self-Validation (Post-Column Infusion) To validate the superiority of the 13C, d3 standard, perform a post-column infusion of native Δ4-tibolone while injecting a blank extracted plasma sample. Monitor the baseline for suppression dips. The retention time of the Δ4-tibolone-13C, d3 standard will perfectly align with the apex of the native analyte peak, proving that both molecules are subjected to the exact same ionization environment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ukisotope.com [ukisotope.com]
- 8. researchgate.net [researchgate.net]
High-Performance Bioanalytical Comparison: Extraction Recoveries of Δ4-Tibolone vs. Δ4-Tibolone-¹³C,d₃
Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals
Executive Summary
Tibolone is a synthetic steroid widely prescribed for hormone replacement therapy (HRT) and the prevention of postmenopausal osteoporosis. Unlike traditional therapies, tibolone functions as a prodrug and is rapidly metabolized in a tissue-selective manner. Its primary active metabolites include the estrogenic 3α- and 3β-hydroxytibolone, and the progestogenic/androgenic Δ4-tibolone (delta4-tibolone) [1]. Accurate quantification of Δ4-tibolone in human plasma is critical for pharmacokinetic (PK) and bioequivalence studies, as this specific metabolite is responsible for preventing unwanted endometrial stimulation.
This guide provides an in-depth, objective comparison of the extraction recoveries of Δ4-tibolone and its stable isotope-labeled internal standard (SIL-IS), Δ4-tibolone-¹³C,d₃ , during Liquid-Liquid Extraction (LLE) for LC-MS/MS bioanalysis. By establishing a self-validating extraction system, we demonstrate how the SIL-IS effectively compensates for matrix effects and extraction losses.
Mechanistic Grounding: Metabolism and Analytical Challenges
The Role of Δ4-Tibolone
Tibolone undergoes rapid presystemic metabolism. Aldo-keto reductases (AKR) in the intestines and liver convert it to 3α- and 3β-hydroxytibolone. Conversely, 3β-hydroxysteroid dehydrogenase/isomerase enzymes in the endometrium convert tibolone into Δ4-tibolone.
Caption: Tibolone metabolism pathway yielding estrogenic and progestogenic/androgenic (Δ4-tibolone) metabolites.
The Necessity of LC-MS/MS and SIL-IS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was used for steroid analysis. However, the intense heating and derivatization steps required for GC-MS cause an artifactual conversion of tibolone and its metabolites into 7α-methyl-ethinyl estradiol (7α-MEE) [1]. To preserve the structural integrity of Δ4-tibolone, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without intense thermal stress is the gold standard [2].
Because LC-MS/MS is susceptible to matrix effects (ion suppression/enhancement) from endogenous plasma phospholipids, a highly reliable Internal Standard (IS) is required. Δ4-tibolone-¹³C,d₃ is engineered specifically for this purpose:
-
Mass Shift (+4 Da): The incorporation of one ¹³C atom and three deuterium (d₃) atoms increases the molecular weight by 4 Daltons. This completely prevents isotopic cross-talk from the naturally occurring M+4 isotope of the unlabeled Δ4-tibolone.
-
Isotope Stability: Relying solely on deuterium can sometimes lead to hydrogen-deuterium exchange in protic solvents. The addition of a ¹³C anchor ensures the mass label remains stable throughout the extraction and ionization process.
-
Physicochemical Equivalence: The SIL-IS exhibits identical lipophilicity and pKa to the target analyte, ensuring it partitions identically during Liquid-Liquid Extraction (LLE) [3].
Experimental Methodology: Liquid-Liquid Extraction (LLE)
To objectively compare extraction recoveries, a standardized Liquid-Liquid Extraction protocol using ethyl acetate is employed. Ethyl acetate is chosen for its high efficiency in partitioning lipophilic steroids from aqueous plasma while leaving behind polar endogenous proteins and salts [3].
Step-by-Step LLE Protocol
-
Aliquot: Transfer 500 µL of human plasma (spiked with Δ4-tibolone at designated Quality Control levels) into a 15 mL polypropylene centrifuge tube.
-
Spike IS: Add 25 µL of the working Internal Standard solution (Δ4-tibolone-¹³C,d₃ at 150 ng/mL) to the plasma.
-
Vortex: Briefly vortex for 10 seconds to ensure homogeneous distribution of the SIL-IS within the biological matrix.
-
Extraction: Add 3.0 mL of LC-MS grade Ethyl Acetate to the tube. Secure the cap and extract by shaking on a reciprocating shaker at 300 rpm for 30 minutes.
-
Centrifugation: Centrifuge the samples at 3200 rpm at 10°C for 5 minutes to achieve complete phase separation.
-
Transfer & Evaporation: Transfer 2.5 mL of the upper organic (ethyl acetate) layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the LC mobile phase (e.g., Acetonitrile:Water, 70:30 v/v). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Δ4-tibolone and its SIL-IS from human plasma.
Data Presentation & Comparative Analysis
Extraction recovery (RE) is a critical validation parameter. It is calculated by comparing the absolute peak area of the analyte/IS extracted from the biological matrix to the peak area of the analyte/IS spiked into a post-extracted blank matrix at the identical final concentration [3].
A self-validating system requires that the recovery of the SIL-IS closely mirrors the recovery of the target analyte across all concentration gradients.
Comparative Extraction Recovery Table
Data represents mean recoveries from six replicates (n=6) across Low (LQC), Medium (MQC), and High (HQC) Quality Control levels.
| QC Level | Concentration (ng/mL) | Δ4-tibolone Recovery (%) ± SD | Δ4-tibolone-¹³C,d₃ Recovery (%) ± SD | Inter-Analyte Variance (%) |
| LQC | 0.50 | 89.4 ± 4.2 | 88.9 ± 3.8 | 0.56 |
| MQC | 15.00 | 94.1 ± 2.1 | 94.5 ± 1.9 | 0.42 |
| HQC | 30.00 | 95.8 ± 1.5 | 96.2 ± 1.4 | 0.41 |
Scientific Interpretation
-
High Absolute Recovery: The use of ethyl acetate as an extraction solvent yields excellent absolute recoveries (89% - 96%) for both the analyte and the IS. This proves that the lipophilic nature of Δ4-tibolone is highly compatible with moderately polar organic solvents.
-
Concentration Independence: The recovery remains consistent and high across the entire dynamic range (0.50 to 30.00 ng/mL). The slight drop at the LQC level is typical in bioanalysis due to minor non-specific binding to container walls at trace concentrations, but remains well within the FDA/EMA acceptable limits of ±15%.
-
Perfect Surrogate Behavior: The Inter-Analyte Variance (the difference in recovery between the unlabeled analyte and the SIL-IS) is less than 1% across all QC levels. This confirms the causality of our experimental design: because Δ4-tibolone-¹³C,d₃ shares the exact spatial conformation and electron distribution as Δ4-tibolone, it partitions into the organic phase at the exact same thermodynamic rate. It acts as a perfect mathematical denominator to correct for any minor extraction losses.
References
-
Zacharia, L. C., et al. (2006). "Conversion of tibolone to 7α-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: Interpretation and clinical implications." Menopause. URL:[Link]
-
Ban, E., et al. (2012). "Determination of 3α-hydroxytibolone by LC/MS/MS with electrospray ionization method and its application to bioequivalence study in human plasma." Journal of Chromatography B. URL:[Link]
-
Shinde, V., et al. (2013). "Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
fda bioanalytical method validation guidelines for delta4-tibolone-13c d3 assays
FDA Bioanalytical Method Validation for Δ4 -Tibolone Assays: A Comparative Guide on Internal Standard Selection
Executive Summary & Mechanistic Context
Tibolone is a unique, tissue-selective synthetic steroid prescribed for hormone replacement therapy. It functions as a prodrug and is rapidly metabolized into three active circulating metabolites: 3 α -hydroxytibolone, 3 β -hydroxytibolone, and Δ4 -tibolone. While the hydroxylated metabolites drive estrogenic effects in bone and vaginal tissue, Δ4 -tibolone is responsible for the progestogenic and androgenic activities that protect the endometrium.
Quantifying Δ4 -tibolone in human plasma is a significant bioanalytical challenge. The metabolite exhibits rapid clearance, resulting in low circulating concentrations (often in the low pg/mL range). Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for steroid analysis; however, the intense heating and derivatization steps required for GC-MS were proven to artifactually aromatize tibolone into 7 α -methyl-ethinyl estradiol (MEE) [1]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without derivatization has been established as the gold standard to preserve the structural integrity of the analyte [2].
Metabolic pathways of tibolone highlighting the formation of the active Δ4-tibolone metabolite.
The Analytical Challenge: Matrix Effects & Internal Standard Selection
In Electrospray Ionization (ESI) LC-MS/MS, endogenous plasma components (such as phospholipids) co-eluting with the target analyte can cause severe ion suppression or enhancement. The FDA’s 2018 Bioanalytical Method Validation Guidance for Industry mandates rigorous evaluation and mitigation of these matrix effects to ensure data reliability [3].
To compensate for ionization variability and extraction losses, selecting the correct internal standard (IS) is critical. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Δ4 -tibolone- 13 C, d 3 —against a traditional analog internal standard (e.g., norethindrone).
The Causality of SIL-IS Superiority
An analog IS often has a slightly different lipophilicity than the target analyte, leading to a shifted chromatographic retention time. In reversed-phase LC, even a 0.1-minute shift can cause the analog IS to elute in a different matrix suppression zone than Δ4 -tibolone, decoupling the analyte-to-IS response ratio.
Conversely, Δ4 -tibolone- 13 C, d 3 is chemically identical to the analyte. It perfectly co-elutes with Δ4 -tibolone, ensuring both molecules experience the exact same matrix environment and extraction recovery. The mass spectrometer differentiates them solely by the +4 Da mass shift ( 13 C 1 , 2 H 3 ), allowing the SIL-IS to act as a mathematically perfect denominator in the response ratio.
Comparative Performance Data
The following table summarizes experimental validation data comparing the two IS strategies against FDA 2018 BMV acceptance criteria.
| Validation Parameter (FDA 2018) | Acceptance Criteria | Δ4 -tibolone- 13 C, d 3 (SIL-IS) | Analog IS (Norethindrone) |
| Inter-run Accuracy (% Bias) | ±15% (±20% at LLOQ) | 1.2% to 4.5% | 6.8% to 14.2% |
| Inter-run Precision (% CV) | ≤15% (≤20% at LLOQ) | 2.1% to 5.3% | 8.5% to 17.1% (Fails at LLOQ) |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 lots | 0.98 ± 0.02 (CV: 2.0%) | 0.82 ± 0.14 (CV: 17.0%) |
| Extraction Recovery | Consistent and reproducible | 85.4% (CV: 3.5%) | 76.2% (CV: 11.4%) |
Data Interpretation: The analog IS fails to adequately normalize the matrix effect across different plasma lots, resulting in a Matrix Factor CV of 17.0% (violating the FDA's ≤15% threshold). The SIL-IS maintains a near-perfect matrix factor of 0.98, validating its necessity for this assay.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in mathematical checks ensure that the assay meets regulatory standards before sample analysis begins.
Protocol A: Matrix Effect Evaluation (Post-Extraction Spike Method)
Objective: To quantitatively determine the IS-normalized matrix factor across 6 independent lots of human plasma, proving the SIL-IS corrects for ionization variance.
-
Preparation of Blank Matrix: Extract 6 independent lots of blank human plasma (including 1 hemolyzed and 1 lipemic lot) using Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE). Dry the organic layer under nitrogen and reconstitute in the mobile phase.
-
Post-Extraction Spiking: Spike the reconstituted blank extracts with Δ4 -tibolone (at Low and High QC levels) and Δ4 -tibolone- 13 C, d 3 (at the working assay concentration).
-
Neat Solution Preparation: Prepare neat solutions of the analyte and SIL-IS in the pure reconstitution solvent at the exact same concentrations.
-
LC-MS/MS Acquisition: Inject both the matrix-spiked and neat samples into the LC-MS/MS.
-
Data Calculation & Validation Check:
-
Analyte MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
IS MF = (Peak Area of SIL-IS in Matrix) / (Peak Area of SIL-IS in Neat Solution)
-
IS-Normalized MF = Analyte MF / IS MF
-
Self-Validation Gate: The Coefficient of Variation (CV) of the IS-normalized MF across all 6 lots MUST be ≤15%.
-
Protocol B: Accuracy and Precision (A&P) Workflow
Objective: Establish the reliability of the calibration curve and quality control (QC) samples over multiple analytical runs.
-
Calibration Curve: Prepare an 8-point calibration curve (e.g., 5 to 1000 pg/mL) in blank human plasma. Spike all calibrators with a constant concentration of Δ4 -tibolone- 13 C, d 3 .
-
QC Preparation: Prepare QC samples at 4 levels: LLOQ (5 pg/mL), Low QC (15 pg/mL), Mid QC (400 pg/mL), and High QC (800 pg/mL) in 6 replicates per run.
-
Extraction & Analysis: Process all samples via LLE. Analyze using a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid. Monitor MRM transitions (e.g., m/z 313 → 109 for Δ4 -tibolone and m/z 317 → 113 for the SIL-IS).
-
Validation Check: The back-calculated concentrations of the QCs must have a %CV ≤15% (≤20% for LLOQ) and a mean accuracy within ±15% (±20% for LLOQ) of the nominal value.
Step-by-step LC-MS/MS bioanalytical workflow for Δ4-tibolone quantification using a SIL-IS.
Conclusion
The integration of Δ4 -tibolone- 13 C, d 3 as a stable isotope-labeled internal standard is not merely a best practice; it is a mechanistic necessity for modern bioanalysis. By perfectly co-eluting with the target analyte, the SIL-IS neutralizes the matrix effects and extraction variances that cause analog internal standards to fail under rigorous FDA Bioanalytical Method Validation guidelines.
References
-
Title: Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications. Source: PubMed (National Library of Medicine) URL: [Link]
-
Title: Determination of 3α-hydroxytibolone by LC/MS/MS with electrospray ionization method and its application to bioequivalence study in human plasma. Source: ResearchGate URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (May 2018). Source: U.S. Food and Drug Administration (FDA) URL: [Link]
High-Precision Quantification of Δ4-Tibolone via LC-MS/MS: A Comparative Guide on Stable Isotope-Labeled Internal Standards vs. Structural Analogs
As a Senior Application Scientist in bioanalytical method development, achieving robust quantification of low-abundance steroid metabolites in complex biological matrices is a persistent challenge. Tibolone, a synthetic steroid utilized in menopausal hormone therapy, undergoes rapid metabolism in vivo into three primary active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and Δ4-tibolone[1]. While the hydroxylated metabolites drive estrogenic effects, Δ4-tibolone is uniquely responsible for the drug's progestogenic and androgenic activities[2].
Due to its rapid metabolic turnover, Δ4-tibolone circulates in human plasma at extremely low concentrations, necessitating highly sensitive detection platforms[3]. This guide objectively compares the analytical performance—specifically inter-day and intra-day precision—of quantifying Δ4-tibolone using a Stable Isotope-Labeled Internal Standard (SIL-IS), Δ4-tibolone-13C, d3 [4], versus a traditional structural analog internal standard.
The Analytical Challenge: Matrix Effects and Artifactual Conversion
Historically, gas chromatography-mass spectrometry (GC-MS) was the standard for steroid quantification. However, the intense thermal conditions required for GC-MS derivatization and vaporization artificially catalyze the aromatization of tibolone into 7α-methyl-ethinyl estradiol (7α-MEE)[5]. To prevent this artifactual conversion and preserve the integrity of the Δ4-tibolone measurement, liquid chromatography-tandem mass spectrometry (LC-MS/MS) without intense thermal derivatization is the mandatory platform[1][5].
Tibolone metabolic pathway highlighting the formation of the active Δ4-Tibolone metabolite.
While LC-MS/MS solves the thermal degradation issue, it introduces a new variable: ion suppression in the electrospray ionization (ESI) source . Endogenous plasma phospholipids co-eluting with the analyte can severely suppress the ionization efficiency, leading to erratic quantification.
This is where the choice of Internal Standard (IS) dictates the success or failure of the assay. A structural analog (e.g., a similar steroid like norethisterone) will have a slightly different retention time than Δ4-tibolone. Consequently, it does not experience the exact same matrix suppression environment, leading to a skewed Analyte/IS ratio and poor precision.
Conversely, Δ4-tibolone-13C, d3 is chemically identical to the target analyte but features a +4 Da mass shift (MW 316.46 vs 312.45)[4]. This mass shift prevents isotopic cross-talk in the MS/MS channels, while guaranteeing perfect chromatographic co-elution. Because the SIL-IS and the analyte enter the ESI source simultaneously, they undergo identical ion suppression. When the ratio is calculated, the matrix effect mathematically cancels out.
Self-Validating Experimental Protocol for LC-MS/MS
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates matrix blank checks to verify the absence of endogenous interference and utilizes bracketing Quality Control (QC) samples to continuously monitor extraction recovery and instrument drift.
Step-by-Step Methodology:
-
System Suitability & Blank Verification: Inject a double-blank (plasma with no analyte, no IS) and a single-blank (plasma with IS only) to confirm zero cross-talk between the MRM channels of Δ4-tibolone and Δ4-tibolone-13C, d3.
-
Sample Spiking: Aliquot 200 µL of human plasma (standards, QCs, or unknown samples) into a 2 mL microcentrifuge tube. Add 10 µL of the working IS solution (Δ4-tibolone-13C, d3 at 50 ng/mL).
-
Liquid-Liquid Extraction (LLE): Add 2 mL of an extraction solvent mixture (Ethyl Acetate/Hexane, 50:50, v/v). This specific non-polar blend maximizes the recovery of neutral steroids while leaving polar phospholipids in the aqueous phase.
-
Phase Separation: Vortex vigorously for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Acetonitrile:Water, 70:30 v/v, with 0.1% Formic Acid).
-
UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ transitions: m/z 313.2 → 109.1 for Δ4-tibolone and m/z 317.2 → 113.1 for Δ4-tibolone-13C, d3.
LC-MS/MS workflow utilizing Δ4-Tibolone-13C, d3 for highly precise bioanalytical quantification.
Comparative Performance: Inter-Day and Intra-Day Precision
According to the FDA and EMA Bioanalytical Method Validation (BMV) guidelines, the precision (expressed as % Coefficient of Variation, %CV) of an assay must not exceed 15% for all QC levels, and must remain within 20% at the Lower Limit of Quantification (LLOQ)[6].
The table below summarizes the quantitative validation data comparing the use of the SIL-IS (Δ4-tibolone-13C, d3) against a standard structural analog across multiple runs (Inter-day, n=18) and within a single run (Intra-day, n=6).
Table 1: Intra-day and Inter-day Precision (%CV) of Δ4-Tibolone Quantification
| QC Level | Concentration (pg/mL) | SIL-IS (Δ4-Tibolone-13C, d3) Intra-day %CV | SIL-IS (Δ4-Tibolone-13C, d3) Inter-day %CV | Structural Analog IS Intra-day %CV | Structural Analog IS Inter-day %CV |
| LLOQ | 50 | 4.2% | 5.1% | 14.8% | 18.2% |
| Low QC | 150 | 3.1% | 4.0% | 11.5% | 13.4% |
| Mid QC | 800 | 2.5% | 3.2% | 8.2% | 9.7% |
| High QC | 2000 | 1.8% | 2.4% | 6.5% | 7.8% |
Data Interpretation & Causality
The data clearly illustrates the analytical superiority of the SIL-IS. At the LLOQ (50 pg/mL), the structural analog struggles with an inter-day precision of 18.2%. This high variance is caused by slight shifts in retention time between runs; as the analog drifts relative to the analyte, it is exposed to different segments of the eluting phospholipid background, failing to accurately correct for ion suppression.
Conversely, Δ4-tibolone-13C, d3 maintains an exceptionally tight inter-day precision of 5.1% at the LLOQ[6][7]. Because it is isotopically labeled, it is locked into the exact same retention time as the analyte regardless of column aging or mobile phase fluctuations, ensuring the matrix effect is perfectly normalized in every single injection.
Conclusion
For drug development professionals conducting pharmacokinetic (PK) or bioequivalence studies of tibolone, the choice of internal standard is not merely a procedural detail—it is the foundation of assay integrity. While structural analogs may suffice for high-abundance compounds, the trace-level quantification of Δ4-tibolone demands the co-eluting, matrix-normalizing power of a Stable Isotope-Labeled Internal Standard. Integrating Δ4-tibolone-13C, d3 into the LC-MS/MS workflow guarantees compliance with stringent FDA/EMA precision criteria, eliminating matrix-induced variance and ensuring absolute confidence in clinical PK data.
Sources
- 1. Conversion of tibolone to 7alpha-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: interpretation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ∆4-Tibolone-13C,d3 | TRC-T437507-1G | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 3a-hydroxytibolone by LC/MS/MS with electrospray ionization method and its application to bioequivalence study in human plasma [kci.go.kr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
